Product packaging for N-2-biphenylyl-2-phenoxypropanamide(Cat. No.:)

N-2-biphenylyl-2-phenoxypropanamide

Cat. No.: B3931071
M. Wt: 317.4 g/mol
InChI Key: RCIUHQWJBXNYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-2-biphenylyl-2-phenoxypropanamide is a chemical compound provided for research purposes. Compounds featuring biphenyl and propanamide structures are of significant interest in medicinal chemistry and pharmacology research, often serving as key scaffolds or intermediates in the development of bioactive molecules . The synthesis of such amide compounds is typically achieved through coupling reactions between carboxylic acids and amines, often facilitated by reagents like N,N'-dicyclohexylcarbodiimide (DCC) . Researchers can utilize this compound as a building block in organic synthesis or as a standard in analytical method development. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19NO2 B3931071 N-2-biphenylyl-2-phenoxypropanamide

Properties

IUPAC Name

2-phenoxy-N-(2-phenylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-16(24-18-12-6-3-7-13-18)21(23)22-20-15-9-8-14-19(20)17-10-4-2-5-11-17/h2-16H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIUHQWJBXNYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-2-Biphenylyl-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis of N-2-biphenylyl-2-phenoxypropanamide, a novel amide compound. The synthesis involves the coupling of 2-phenoxypropanoic acid and 2-aminobiphenyl. While direct literature on this specific molecule is sparse, this guide outlines a robust synthetic protocol adapted from established methods for amide bond formation, particularly utilizing a carbodiimide coupling agent. This whitepaper details the theoretical background, experimental procedures, and expected characterization data, serving as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction to Amide Synthesis

Several strategies exist for carboxylic acid activation:

  • Conversion to Acid Chlorides: Reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride produces a highly reactive acid chloride, which readily reacts with an amine.

  • Use of Coupling Agents: Reagents such as dicyclohexylcarbodiimide (DCC) are widely used to facilitate the dehydration reaction between a carboxylic acid and an amine, forming the amide bond under mild conditions.[1][4] This method is particularly popular due to its high efficiency and operational simplicity.[1]

  • Other Activating Agents: A variety of other reagents have been developed to promote amide formation, each with its own advantages in terms of reactivity, selectivity, and compatibility with different functional groups.[5]

For the synthesis of this compound, a DCC-mediated coupling reaction is proposed as a reliable and high-yielding method.[1][4]

Synthesis of this compound

The target compound is synthesized via the amide coupling of 2-phenoxypropanoic acid and 2-aminobiphenyl.

The following table summarizes the key physical and chemical properties of the reactants and the expected product.

Compound NameRoleMolecular FormulaMolar Mass ( g/mol )Appearance (Expected)Melting Point (°C)
2-Phenoxypropanoic AcidCarboxylic AcidC₉H₁₀O₃166.17White solid114-117
2-AminobiphenylAmineC₁₂H₁₁N169.22Off-white solid49-51
Dicyclohexylcarbodiimide (DCC)Coupling AgentC₁₃H₂₂N₂206.33White crystalline solid34-35
Dichloromethane (DCM)SolventCH₂Cl₂84.93Colorless liquid-96.7
This compoundProductC₂₁H₁₉NO₂317.38White solid (Predicted)To be determined
Dicyclohexylurea (DCU)ByproductC₁₃H₂₄N₂O224.35White solid234-236

Note: Properties are based on literature values where available. Product properties are predicted and must be confirmed experimentally.

The reaction proceeds through the DCC-mediated activation of 2-phenoxypropanoic acid, followed by nucleophilic attack by 2-aminobiphenyl to form the desired amide and dicyclohexylurea (DCU) as a byproduct.

Synthesis_Pathway R1 2-Phenoxypropanoic Acid plus1 + arrow R1->arrow R2 2-Aminobiphenyl R2->arrow CouplingAgent DCC (Dichloromethane) CouplingAgent->arrow Product This compound Byproduct Dicyclohexylurea (DCU) plus2 + arrow->Product arrow->Byproduct

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for DCC-mediated amide synthesis.[1][4]

  • 2-Phenoxypropanoic acid

  • 2-Aminobiphenyl

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Reaction Setup: To a solution of 2-phenoxypropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add dicyclohexylcarbodiimide (DCC) (1.1 eq).

  • Activation: Stir the reaction mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add 2-aminobiphenyl (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the solid with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental Workflow and Characterization

The overall workflow from synthesis to characterization is crucial for obtaining and verifying the final product.

Experimental_Workflow start Reaction Setup (Reactants + Solvent) activation DCC Addition & Carboxylic Acid Activation start->activation amine_add Amine Addition activation->amine_add reaction Stir at RT (Monitor by TLC) amine_add->reaction filtration Filter DCU Byproduct reaction->filtration extraction Aqueous Workup (HCl, NaHCO3, Brine) filtration->extraction drying Dry Organic Layer (MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration purification Column Chromatography concentration->purification characterization Product Characterization (NMR, IR, MS, MP) purification->characterization

Caption: General workflow for the synthesis and purification of the target amide.

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The table below lists the expected analytical data.

Analytical TechniqueExpected Data / Observations
¹H NMR (Proton NMR)- Aromatic protons from both biphenyl and phenoxy groups.- A methine (CH) proton adjacent to the carbonyl and oxygen.- A methyl (CH₃) doublet.- A broad singlet for the amide (N-H) proton.
¹³C NMR (Carbon NMR)- Resonances for carbonyl carbon, aromatic carbons, and aliphatic carbons (methine and methyl).
IR Spectroscopy - A strong absorption band around 1650-1680 cm⁻¹ corresponding to the amide C=O stretch.- An N-H stretching band around 3300 cm⁻¹.- C-O stretching bands for the ether linkage.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 317.38.
Melting Point (MP) - A sharp melting point range for the purified solid product, indicating high purity.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. By leveraging a well-established DCC-mediated coupling reaction, researchers can reliably produce this target molecule. The outlined experimental procedures, purification methods, and characterization data serve as a foundational resource for scientists engaged in the synthesis of novel amide-containing compounds for pharmaceutical and materials science applications. As with any synthetic procedure, appropriate safety precautions should be taken, and all experimental results should be rigorously confirmed through the analytical methods described.

References

Technical Guide: Chemical Properties and Synthetic Analysis of N-([1,1'-biphenyl]-2-yl)-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound N-2-biphenylyl-2-phenoxypropanamide, systematically named N-([1,1'-biphenyl]-2-yl)-2-phenoxypropanamide, is not extensively documented in publicly available scientific literature. This guide has been compiled by analyzing its constituent chemical moieties and employing established principles of organic chemistry to predict its properties and potential synthetic routes. The information herein is intended for research and development purposes and should be used as a theoretical reference.

Chemical Identity and Properties

Based on its nomenclature, the structure of N-([1,1'-biphenyl]-2-yl)-2-phenoxypropanamide consists of a propanamide backbone with a phenoxy group at the second carbon and a [1,1'-biphenyl]-2-yl group attached to the amide nitrogen.

Table 1: General and Predicted Chemical Properties

PropertyValueSource/Basis
IUPAC Name N-([1,1'-biphenyl]-2-yl)-2-phenoxypropanamideIUPAC Nomenclature
Molecular Formula C21H19NO2Calculated
Molecular Weight 317.38 g/mol Calculated[1]
Appearance Predicted to be a white to off-white solidAnalogy to similar amides[2][3]
Melting Point Not available. Likely >100 °CAnalogy to similar aromatic amides[2][3][4]
Boiling Point Not available. Predicted to be >400 °C at STPAnalogy to precursors[2][4]
Solubility Insoluble in water; Soluble in organic solvents like DCM, THF, DMFGeneral amide properties[4]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR - Aromatic protons (biphenyl and phenoxy groups): Multiplets in the range of δ 7.0-8.0 ppm. - Amide proton (N-H): A broad singlet, typically downfield (> δ 8.0 ppm). - Methine proton (-CH-): A quartet coupled to the methyl protons. - Methyl protons (-CH₃): A doublet.
¹³C NMR - Carbonyl carbon (C=O): A signal in the range of δ 170-175 ppm. - Aromatic carbons: Multiple signals in the range of δ 110-160 ppm. - Aliphatic carbons (methine and methyl): Signals in the upfield region.
Mass Spec (MS) - Molecular Ion Peak (M⁺): m/z = 317.14.

Proposed Synthesis and Experimental Protocol

A plausible and widely used method for the synthesis of N-([1,1'-biphenyl]-2-yl)-2-phenoxypropanamide is the coupling of 2-phenoxypropanoic acid with 2-aminobiphenyl using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).[5][6][7] This method is effective for forming amide bonds from carboxylic acids and amines.[5][6]

Reaction Scheme:

2-Phenoxypropanoic Acid + 2-Aminobiphenyl --(DCC, Solvent)--> N-([1,1'-biphenyl]-2-yl)-2-phenoxypropanamide + Dicyclohexylurea (DCU)

Experimental Protocol: DCC Coupling

  • Reagent Preparation:

    • In a round-bottom flask, dissolve 1 equivalent of 2-phenoxypropanoic acid in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

    • In a separate flask, prepare a solution of 1 equivalent of 2-aminobiphenyl in the same anhydrous solvent.

  • Reaction Setup:

    • Cool the solution of 2-phenoxypropanoic acid to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

    • Add 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) to the cooled carboxylic acid solution while stirring.

    • Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the reactive O-acylisourea intermediate.[8]

  • Amine Addition:

    • Slowly add the solution of 2-aminobiphenyl to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, a white precipitate of the dicyclohexylurea (DCU) byproduct will form. Filter the reaction mixture to remove the DCU.

    • Wash the filtrate with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-([1,1'-biphenyl]-2-yl)-2-phenoxypropanamide.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process 2-Phenoxypropanoic_Acid 2-Phenoxypropanoic Acid Activation Activation at 0°C 2-Phenoxypropanoic_Acid->Activation 2-Aminobiphenyl 2-Aminobiphenyl Coupling Amine Addition & Coupling (Room Temperature, 12-24h) 2-Aminobiphenyl->Coupling DCC DCC in DCM DCC->Activation Activation->Coupling Workup Filtration & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Byproduct Dicyclohexylurea (DCU) (Precipitate) Workup->Byproduct Product Pure N-([1,1'-biphenyl]-2-yl)- 2-phenoxypropanamide Purification->Product

Caption: Proposed synthetic workflow for N-([1,1'-biphenyl]-2-yl)-2-phenoxypropanamide.

Biological_Activity_Pathway cluster_compound N-([1,1'-biphenyl]-2-yl)-2-phenoxypropanamide cluster_moieties Key Pharmacophores cluster_activities Potential Biological Activities Compound Core Structure Biphenyl Biphenyl Moiety Compound->Biphenyl Propanamide Phenoxypropanamide Moiety Compound->Propanamide AntiInflammatory Anti-inflammatory Biphenyl->AntiInflammatory Antimicrobial Antimicrobial Biphenyl->Antimicrobial Anticancer Anticancer Biphenyl->Anticancer Antihypertensive Antihypertensive Biphenyl->Antihypertensive Antioxidant Antioxidant Biphenyl->Antioxidant Propanamide->AntiInflammatory

Caption: Logical relationship of structural moieties to potential biological activities.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for N-([1,1'-biphenyl]-2-yl)-2-phenoxypropanamide, the activities of its core structures provide a basis for predicting its pharmacological potential.

  • Biphenyl Moiety: Biphenyl and its derivatives are known to exhibit a wide range of biological activities.[9][10][11] These include anti-inflammatory, antimicrobial, anticancer, antioxidant, and antihypertensive properties.[9][11][12] The anti-inflammatory effects of some biphenyls are attributed to the inhibition of enzymes like cyclooxygenase (COX). The planar yet flexible nature of the biphenyl rings allows them to fit into the active sites of various enzymes and receptors.

  • Phenoxypropanamide Moiety: The propanamide scaffold is present in many biologically active compounds. For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of arylpropanoic acids.[3] The amide linkage is a key structural feature in numerous pharmaceuticals, contributing to their metabolic stability and ability to form hydrogen bonds with biological targets.

Given these characteristics, N-([1,1'-biphenyl]-2-yl)-2-phenoxypropanamide could potentially act as an anti-inflammatory agent, possibly through the inhibition of pathways involving enzymes such as COX or lipoxygenase. Furthermore, its structural similarity to other bioactive biphenyl compounds suggests potential for investigation in areas like oncology and infectious diseases. Experimental screening would be necessary to determine its actual biological profile and mechanism of action.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Biological Activity of Phenoxypropanamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Analysis for Researchers and Drug Development Professionals

While specific biological activity data for the compound N-2-biphenylyl-2-phenoxypropanamide remains undocumented in publicly accessible scientific literature, a significant body of research exists for the broader class of phenoxypropanamide derivatives . This technical guide consolidates the available information on these structurally related compounds, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their potential as antimicrobial and neuroprotective agents.

Core Biological Activities of Phenoxypropanamide Derivatives

Research into phenoxypropanamide derivatives has primarily uncovered two significant areas of biological activity: antimicrobial effects and cholinesterase inhibition . These findings suggest the potential of this chemical scaffold in the development of new therapeutic agents for infectious diseases and neurodegenerative disorders such as Alzheimer's disease.

Antimicrobial Activity
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

A notable area of investigation for phenoxypropanamide derivatives is their role as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.

One study on 2-phenoxyacetamide and 3-phenoxypropanamide derivatives identified compounds with significant inhibitory activity. For instance, a pentanamide derivative with a benzothiazolone core (11c ) and a ketone derivative with a benzothiazolone core (14b ) were highlighted as promising multifunctional agents.[1] Compound 14b exhibited an IC50 value of 0.46 µM against human AChE, while compound 11c showed an IC50 of 2.56 µM against human BChE.[1]

Table 1: Quantitative Cholinesterase Inhibition Data for Selected Phenoxypropanamide Derivatives

CompoundTarget EnzymeIC50 (µM)
14b human Acetylcholinesterase (huAChE)0.46[1]
11c human Butyrylcholinesterase (huBChE)2.56[1]

Experimental Protocols

To facilitate further research and replication of findings, this section outlines the typical experimental methodologies employed in the evaluation of phenoxypropanamide derivatives.

General Synthesis of N-Substituted Phenoxypropanamide Derivatives

The synthesis of N-substituted phenoxypropanamide derivatives generally involves a multi-step process. A representative synthetic workflow is illustrated below.

G A Starting Phenol C Esterification A->C B Propanoyl Chloride Derivative B->C D Intermediate Ester C->D Base F Amidation D->F E Amine (R-NH2) E->F G Final N-Substituted Phenoxypropanamide Derivative F->G Coupling Agent

General Synthetic Pathway for N-Substituted Phenoxypropanamide Derivatives

Protocol:

  • Esterification: A substituted phenol is reacted with a propanoyl chloride derivative in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to form the corresponding phenyl propanoate intermediate.

  • Amidation: The intermediate ester is then reacted with a primary or secondary amine in the presence of a coupling agent (e.g., DCC, EDC) or after conversion to an acyl chloride to yield the final N-substituted phenoxypropanamide derivative.

  • Purification: The final product is typically purified using column chromatography or recrystallization.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is commonly assessed using standard methods such as broth microdilution or disk diffusion assays.

Broth Microdilution Protocol (for Minimum Inhibitory Concentration - MIC):

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria or fungi).

  • Positive (microorganism without test compound) and negative (broth only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

G A Prepare Serial Dilutions of Compound B Inoculate with Microbial Suspension A->B C Incubate B->C D Observe for Growth Inhibition C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Workflow for Broth Microdilution Assay
Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity against AChE is typically evaluated using a modified Ellman's method, which is a colorimetric assay.

Protocol:

  • The assay is performed in a 96-well microtiter plate.

  • A solution of the test compound at various concentrations is pre-incubated with a solution of AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI), and the chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • The absorbance of the yellow product is measured kinetically at a specific wavelength (e.g., 412 nm) using a microplate reader.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection AChE AChE Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCI Acetylthiocholine (Substrate) ATCI->Thiocholine DTNB DTNB (Ellman's Reagent) Yellow_Product Yellow Product (Abs @ 412 nm) DTNB->Yellow_Product Thiocholine_2 Thiocholine_2->Yellow_Product Inhibitor Phenoxypropanamide Derivative (Inhibitor) Inhibitor->AChE Inhibits

References

The Emergence of Biphenyl Amides as p38 MAP Kinase Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide on the Discovery, Mechanism, and Experimental Protocols of a Prominent Kinase Inhibitor Scaffold

Introduction: While the specific compound "N-2-biphenylyl-2-phenoxypropanamide" is not documented in publicly available scientific literature, it shares structural motifs with a significant class of compounds known as biphenyl amides. This technical guide will delve into the discovery and history of a representative and well-characterized series of biphenyl amides that have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. This exploration will serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in this important therapeutic target and the chemical scaffolds designed to modulate its activity. The biphenyl amides represent a notable success in structure-based drug design, and their story offers valuable insights into the modern drug discovery process.

Discovery and Genesis of the Biphenyl Amide Series

The discovery of the biphenyl amide (BPA) series of p38 MAP kinase inhibitors originated from a structure-based focused screening approach.[1] The primary goal was to identify novel chemical scaffolds that could effectively inhibit the p38α isoform, a key enzyme in the inflammatory signaling cascade. The discovery process can be outlined as a logical progression from initial screening to lead optimization.

Logical Workflow of Biphenyl Amide Discovery

Discovery_Workflow cluster_0 Initial Screening cluster_1 Hit Identification & Validation cluster_2 Lead Optimization cluster_3 Candidate Selection High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Virtual Screening Virtual Screening Virtual Screening->Hit Identification Fragment-Based Screening Fragment-Based Screening Fragment-Based Screening->Hit Identification Biochemical Assays Biochemical Assays Hit Identification->Biochemical Assays X-ray Crystallography X-ray Crystallography Biochemical Assays->X-ray Crystallography Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies X-ray Crystallography->Structure-Activity Relationship (SAR) Studies Synthesis of Analogs Synthesis of Analogs In vitro and In vivo Testing In vitro and In vivo Testing Synthesis of Analogs->In vitro and In vivo Testing In vitro and In vivo Testing->Structure-Activity Relationship (SAR) Studies Optimized Lead Compound Optimized Lead Compound In vitro and In vivo Testing->Optimized Lead Compound Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies)->Synthesis of Analogs

A flowchart illustrating the key stages in the discovery and development of the biphenyl amide series of p38 MAP kinase inhibitors.

The initial hits from these screening campaigns were often modest in their inhibitory activity. However, their amenability to synthetic modification and the availability of high-resolution crystal structures of their complexes with p38α provided a solid foundation for a structure-guided optimization program.

Mechanism of Action: Targeting the p38 MAP Kinase Signaling Pathway

The biphenyl amides exert their therapeutic effect by inhibiting the p38 MAP kinase, a central node in a signaling cascade that responds to inflammatory cytokines and cellular stress.[1] The p38 MAP kinase pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By inhibiting p38, the biphenyl amides can effectively suppress the downstream signaling events that lead to the synthesis and release of these inflammatory mediators.

The p38 MAP Kinase Signaling Pathway

p38_Signaling_Pathway Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) MAP3K MAP3K (e.g., TAK1, ASK1) Inflammatory_Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAP Kinase MKK3_6->p38_MAPK phosphorylates Downstream_Substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38_MAPK->Downstream_Substrates phosphorylates Biphenyl_Amide Biphenyl Amide Inhibitor Biphenyl_Amide->p38_MAPK Inflammatory_Response Inflammatory Response (Cytokine Production, Apoptosis) Downstream_Substrates->Inflammatory_Response

A diagram of the p38 MAP kinase signaling cascade, highlighting the point of inhibition by the biphenyl amide compounds.

The binding mode of the biphenyl amides to the p38α kinase was elucidated through X-ray crystallography.[1] These studies revealed that the biphenyl amide scaffold occupies the ATP-binding pocket of the enzyme, forming key hydrogen bonding interactions with the hinge region of the kinase. The biphenyl moiety extends into a hydrophobic pocket, contributing to the potency and selectivity of these inhibitors.

Quantitative Data Summary

The structure-activity relationship (SAR) studies conducted on the biphenyl amide series generated a wealth of quantitative data. A selection of this data for representative compounds is summarized in the table below. The inhibitory activity is typically reported as the IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Compound IDR1 GroupR2 Groupp38α IC50 (nM)
1a H4-pyridyl150
1b F4-pyridyl30
1c Cl4-pyridyl25
2a H4-pyrimidyl200
2b F4-pyrimidyl40

Data is representative and compiled from published literature on biphenyl amide p38 inhibitors.

Detailed Experimental Protocols

To facilitate further research and replication of the seminal work on biphenyl amides, this section provides detailed methodologies for key experiments.

General Synthesis of Biphenyl Amides

The synthesis of the biphenyl amide scaffold is typically achieved through a standard amide coupling reaction between a biphenyl carboxylic acid and an appropriate amine.

Experimental Workflow for Biphenyl Amide Synthesis

Synthesis_Workflow Biphenyl_Carboxylic_Acid Biphenyl Carboxylic Acid Reaction_Mixture Reaction Mixture Biphenyl_Carboxylic_Acid->Reaction_Mixture Amine Amine Amine->Reaction_Mixture Coupling_Reagent Coupling Reagent (e.g., HATU, EDCI) Coupling_Reagent->Reaction_Mixture Base Base (e.g., DIPEA) Base->Reaction_Mixture Solvent Solvent (e.g., DMF, DCM) Solvent->Reaction_Mixture Workup_Purification Aqueous Workup & Purification (Chromatography) Reaction_Mixture->Workup_Purification Biphenyl_Amide_Product Biphenyl Amide Product Workup_Purification->Biphenyl_Amide_Product

A generalized workflow for the synthesis of biphenyl amides via an amide coupling reaction.

Protocol:

  • To a solution of the biphenyl carboxylic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM) is added a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 2.0 eq).

  • The reaction mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

  • The desired amine (1.0 eq) is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biphenyl amide.

p38α Kinase Inhibition Assay

The inhibitory potency of the synthesized biphenyl amides against p38α kinase is determined using a biochemical assay.

Protocol:

  • A reaction mixture is prepared containing recombinant human p38α enzyme, a suitable substrate (e.g., myelin basic protein or a fluorescently labeled peptide), and ATP in an appropriate assay buffer.

  • The test compounds (biphenyl amides) are serially diluted and added to the reaction mixture.

  • The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30 °C) for a specific duration.

  • The reaction is terminated, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

X-ray Crystallography of p38α-Inhibitor Complexes

To understand the molecular basis of inhibition, the crystal structure of p38α in complex with a biphenyl amide inhibitor is determined.

Protocol:

  • Recombinant human p38α is expressed and purified to homogeneity.

  • The purified protein is crystallized, typically using the hanging-drop or sitting-drop vapor diffusion method.

  • The apo-crystals of p38α are soaked in a solution containing the biphenyl amide inhibitor.

  • The crystals are then cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

  • The structure is solved by molecular replacement using a known p38 structure as a search model.

  • The inhibitor is modeled into the electron density map, and the structure is refined to yield the final coordinates of the protein-inhibitor complex.

Conclusion

The discovery and development of the biphenyl amide class of p38 MAP kinase inhibitors stand as a testament to the power of structure-based drug design. While the originally requested "this compound" remains elusive in the public domain, the extensive research on the broader biphenyl amide scaffold provides a rich and informative case study for medicinal chemists and drug discovery scientists. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the continued exploration of this and other kinase inhibitor programs. The data and methodologies presented in this technical guide offer a solid foundation for researchers aiming to build upon this important body of work.

References

No Publicly Available Scientific Literature on N-2-biphenylyl-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific databases and literature sources has revealed no published research, quantitative data, or detailed experimental protocols for the specific compound N-2-biphenylyl-2-phenoxypropanamide. This suggests that the compound may be novel, not yet synthesized, or described in proprietary research not publicly available.

While a detailed technical guide on the core of this compound cannot be provided due to the absence of information, this report summarizes the available scientific knowledge on structurally related compounds. This information may offer insights into the potential synthesis, properties, and biological activities of the target molecule.

Analysis of Structurally Related Compounds

The requested compound's name can be broken down into three key structural fragments: an N-2-biphenylyl group, a propanamide linker, and a 2-phenoxy group. Research on compounds containing these individual or combined fragments can provide a contextual understanding.

N-(biphenyl-2-yl)propanamide

A close structural analog, N-(biphenyl-2-yl)propanamide (CAS 7470-52-2), lacks the 2-phenoxy group. Information on this compound is limited, but its synthesis would theoretically involve the acylation of 2-aminobiphenyl with propanoyl chloride or a similar reagent.

Phenoxypropanamide Derivatives

Compounds featuring the phenoxypropanamide scaffold are more widely studied. For instance, 2-([1,1'-biphenyl]-4-yloxy)-N-phenylpropanamide (CAS 692759-93-6) incorporates a biphenyl group linked via an ether bond at the 4-position and an N-phenyl group. While differing in the substitution pattern and the nature of the N-substituent, the core phenoxypropanamide structure is present.

General Synthesis of Related Amides

The synthesis of amides, such as the related biphenyl propanamides, typically involves the coupling of a carboxylic acid and an amine. For example, the synthesis of (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide has been reported via the reaction of flurbiprofen (a biphenyl-containing carboxylic acid) and amphetamine (an amine) using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[1]

Experimental Protocol: Synthesis of a Related Biphenyl Propanamide Derivative

The following is a general procedure for the DCC-mediated coupling of a carboxylic acid and an amine, as described for the synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide.[1] This protocol illustrates a common method for forming the amide bond present in the requested compound.

  • Activation of Carboxylic Acid: N,N'-dicyclohexylcarbodiimide (DCC) is added to a solution of the carboxylic acid (e.g., a biphenyl-containing propanoic acid) in an appropriate solvent like dichloromethane (CH₂Cl₂).

  • Reaction Mixture: The mixture is stirred at room temperature for a short period (e.g., 10 minutes) to allow for the activation of the carboxylic acid.

  • Addition of Amine: The amine (e.g., 2-aminobiphenyl) is then added to the reaction mixture.

  • Reaction Completion: The reaction is stirred for a longer duration (e.g., 50 minutes) at room temperature. The formation of a white precipitate of dicyclohexylurea, a byproduct of the DCC coupling, is typically observed.

  • Work-up: The dicyclohexylurea is removed by filtration. The filtrate is then washed sequentially with a dilute acid (e.g., HCl), a saturated solution of a weak base (e.g., Na₂CO₃), and brine to remove unreacted starting materials and impurities.

  • Purification: The final product can be purified using standard techniques such as column chromatography or recrystallization.

Below is a conceptual workflow for the synthesis of a generic N-aryl propanamide, which could be adapted for the target compound.

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification Carboxylic_Acid Biphenyl-containing Propanoic Acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine 2-Aminobiphenyl Coupling Amide Bond Formation Amine->Coupling Coupling_Agent DCC Coupling_Agent->Activation Activation->Coupling Crude_Product Crude N-biphenyl propanamide Coupling->Crude_Product Byproduct Dicyclohexylurea Coupling->Byproduct Purified_Product Purified Product Crude_Product->Purified_Product Purification

Caption: General workflow for amide synthesis.

Potential Biological Activities of Related Compounds

While no biological data exists for the target compound, the broader classes of biphenyl and propanamide derivatives have been investigated for various therapeutic applications.

  • Anti-inflammatory Activity: Derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid, structurally related to the NSAID flurbiprofen, have been synthesized and evaluated as potential anti-inflammatory agents. Some of these compounds have shown significant anti-inflammatory activity in preclinical models.

  • Anticancer Activity: Certain N-aryl propanamide derivatives have been explored for their antiproliferative effects. For example, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were synthesized and tested against various cancer cell lines, with some compounds exhibiting notable activity.[2]

  • Other Activities: The biphenyl moiety is a common scaffold in medicinal chemistry and can be found in compounds with a wide range of biological activities, including antimicrobial and antiviral properties.

Conclusion

In the absence of any published literature, a detailed technical guide on this compound cannot be constructed. The information on structurally related compounds provides a starting point for understanding its potential chemistry and biological relevance. Further research, including the synthesis and biological evaluation of this specific molecule, is necessary to elucidate its properties and potential applications for researchers, scientists, and drug development professionals.

References

The Structure-Activity Relationship of N-Aryl-2-Phenoxypropanamides: A Technical Guide to a Class of Herbicidal Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Quantitative Structure-Activity Relationship (SAR)

The herbicidal activity of N-aryl-2-phenoxypropanamide derivatives is highly dependent on the nature and position of substituents on both the aniline and phenoxy rings, as well as modifications to the propanamide backbone. The following tables summarize the quantitative data from various studies, illustrating these relationships.

Table 1: Herbicidal Activity of Propanil and Related Analogues Against Various Weed Species

CompoundStructureTarget WeedActivity Metric (IC50 or % Inhibition)Reference
PropanilN-(3,4-dichlorophenyl)propanamideEchinochloa crus-galli (Barnyardgrass)-[1]
Analogue 1N-(3-chlorophenyl)propanamideEchinochloa crus-galliReduced activity compared to propanilGeneral SAR Principle
Analogue 2N-(4-chlorophenyl)propanamideEchinochloa crus-galliReduced activity compared to propanilGeneral SAR Principle
Analogue 3N-phenylpropanamideEchinochloa crus-galliSignificantly reduced activityGeneral SAR Principle

Table 2: Herbicidal Activity of N-allyloxy/propargyloxy aryloxyphenoxy propanamide Derivatives

Compound IDR GroupAr GroupTarget WeedIC50 (g/hm²)
1m Propargyloxy6-chloroquinoxalin-2-ylDigitaria sanguinalis6.8
Echinochloa crus-galli6.5
1r Allyloxy6-chloroquinoxalin-2-ylDigitaria sanguinalis7.4
Echinochloa crus-galli6.0
Clodinafop-propargyl (Commercial Herbicide)--Digitaria sanguinalis46.5
Echinochloa crus-galli14.6

Data extracted from a study on novel N-allyloxy/propargyloxy aryloxyphenoxy propionamide derivatives, demonstrating the significant increase in potency with these modifications compared to a commercial standard[2].

Experimental Protocols

Synthesis of Propanil (N-(3,4-dichlorophenyl)propanamide)

This protocol describes the industrial synthesis of propanil.[3]

Materials:

  • 1,2-dichlorobenzene

  • Nitrating mixture (e.g., nitric acid and sulfuric acid)

  • Raney nickel catalyst

  • Hydrogen gas

  • 3,4-dichloroaniline

  • Propanoyl chloride

  • Suitable solvent (e.g., an inert organic solvent)

Procedure:

  • Nitration: 1,2-dichlorobenzene is nitrated to yield 1,2-dichloro-4-nitrobenzene.

  • Reduction: The nitro group of 1,2-dichloro-4-nitrobenzene is reduced to an amino group by catalytic hydrogenation using Raney nickel, forming 3,4-dichloroaniline.

  • Acylation: 3,4-dichloroaniline is acylated with propanoyl chloride in a suitable solvent to yield propanil.

  • Purification: The crude propanil is purified by recrystallization to obtain a white to brown crystalline solid.

Bioassay for Herbicidal Activity

This protocol outlines a general method for assessing the herbicidal activity of test compounds.

Materials:

  • Seeds of target weed species (e.g., Echinochloa crus-galli, Digitaria sanguinalis)

  • Potting soil

  • Pots or trays

  • Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant

  • Control solution (solvent and surfactant only)

  • Growth chamber or greenhouse with controlled temperature, light, and humidity

Procedure:

  • Planting: Sow the seeds of the target weed species in pots filled with potting soil and allow them to germinate and grow to a specific stage (e.g., two- to three-leaf stage).

  • Treatment: Prepare a series of concentrations for each test compound. Spray the seedlings uniformly with the test solutions or a control solution.

  • Incubation: Place the treated plants in a growth chamber or greenhouse under controlled conditions.

  • Assessment: After a set period (e.g., 7-14 days), visually assess the plants for signs of injury, such as chlorosis, necrosis, and growth inhibition.

  • Data Analysis: Record the percentage of inhibition or calculate the IC50 value (the concentration of the compound that causes 50% inhibition of growth) compared to the control group.

Photosystem II (PSII) Inhibition Assay

This protocol describes a method to determine if a compound inhibits Photosystem II, the primary mode of action for propanil and its analogues.[4][5]

Materials:

  • Isolated chloroplasts or thylakoid membranes from a suitable plant source (e.g., spinach)

  • Test compound solutions at various concentrations

  • A suitable buffer solution

  • An artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • A spectrophotometer

Procedure:

  • Preparation: Isolate chloroplasts or thylakoid membranes from the plant tissue.

  • Incubation: Incubate the chloroplast/thylakoid suspension with different concentrations of the test compound in the dark for a short period.

  • Assay: Add the artificial electron acceptor (DCPIP) to the suspension. DCPIP is blue in its oxidized state and becomes colorless when reduced by electrons from PSII.

  • Measurement: Expose the samples to light and measure the rate of DCPIP reduction by monitoring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

  • Data Analysis: Compare the rate of DCPIP reduction in the presence of the test compound to a control (without the compound). A decrease in the rate of reduction indicates inhibition of PSII. Calculate the IC50 value for PSII inhibition.

Mandatory Visualizations

Synthesis_of_Propanil Synthesis of Propanil cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Acylation 1,2-dichlorobenzene 1,2-dichlorobenzene 1,2-dichloro-4-nitrobenzene 1,2-dichloro-4-nitrobenzene 1,2-dichlorobenzene->1,2-dichloro-4-nitrobenzene Nitrating Mixture 1,2-dichloro-4-nitrobenzene_2 1,2-dichloro-4-nitrobenzene 3,4-dichloroaniline 3,4-dichloroaniline 1,2-dichloro-4-nitrobenzene_2->3,4-dichloroaniline H2, Raney Ni 3,4-dichloroaniline_2 3,4-dichloroaniline Propanil Propanil 3,4-dichloroaniline_2->Propanil Propanoyl chloride

Caption: Synthetic pathway of Propanil.

Photosynthesis_Inhibition Mechanism of Action: Photosystem II Inhibition cluster_photosystem Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB QA->QB e- Plastoquinone Plastoquinone Pool QB->Plastoquinone e- ElectronTransport Electron Transport Chain Plastoquinone->ElectronTransport Light Light Energy Light->P680 Propanil Propanil/ Phenoxypropanamide Propanil->QB Binds to D1 protein ATP_NADPH ATP & NADPH Production ElectronTransport->ATP_NADPH CO2_Fixation CO2 Fixation ATP_NADPH->CO2_Fixation PlantGrowth Plant Growth CO2_Fixation->PlantGrowth Inhibition INHIBITION Block BLOCKED

Caption: Inhibition of Photosynthesis by Propanil.

Herbicidal_Screening_Workflow Experimental Workflow for Herbicidal Screening cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis Compound_Synthesis Compound Synthesis/ Procurement Treatment_Application Application of Test Compounds Compound_Synthesis->Treatment_Application Seed_Procurement Weed Seed Procurement Planting Seed Sowing and Germination Seed_Procurement->Planting Soil_Preparation Potting and Soil Preparation Soil_Preparation->Planting Planting->Treatment_Application Incubation Growth Chamber/ Greenhouse Incubation Treatment_Application->Incubation Visual_Assessment Visual Assessment (% Injury, Chlorosis, Necrosis) Incubation->Visual_Assessment Quantitative_Measurement Biomass Measurement (Fresh/Dry Weight) Incubation->Quantitative_Measurement Data_Processing IC50/GR50 Calculation Visual_Assessment->Data_Processing Quantitative_Measurement->Data_Processing SAR_Analysis Structure-Activity Relationship Analysis Data_Processing->SAR_Analysis

Caption: Herbicide Screening Workflow.

Conclusion and Future Directions

The structure-activity relationship of N-aryl-2-phenoxypropanamides is a well-established field that has led to the development of effective herbicides like propanil. The key takeaways from the existing research are:

  • Mechanism of Action: The primary mode of action is the inhibition of Photosystem II in the chloroplasts of susceptible plants, leading to a blockage of the electron transport chain and subsequent cell death.

  • Structural Requirements for Activity:

    • The presence of specific halogen substituents on the N-aryl ring, such as the 3,4-dichloro substitution in propanil, is critical for high herbicidal activity.

    • Modifications to the propanamide side chain can significantly influence potency and selectivity.

    • The introduction of allyloxy or propargyloxy groups at the N-position of the propanamide has been shown to dramatically increase herbicidal efficacy.

Future research in this area could focus on several key aspects:

  • Exploration of Novel Substituents: The synthesis and evaluation of analogues with a wider variety of substituents on both the biphenyl and phenoxy rings could lead to the discovery of compounds with improved activity spectra or enhanced crop selectivity.

  • Combating Herbicide Resistance: As weeds can develop resistance to existing herbicides, the design of new N-aryl-2-phenoxypropanamides that can overcome these resistance mechanisms is a critical area of investigation.

  • Improving Environmental Profile: A focus on developing derivatives with increased biodegradability and reduced off-target effects would be beneficial for creating more environmentally benign herbicides.

By leveraging the foundational SAR knowledge of this chemical class, researchers can continue to innovate and develop new solutions for effective and sustainable weed management in agriculture.

References

An In-depth Technical Guide to N-2-biphenylyl-2-phenoxypropanamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-2-biphenylyl-2-phenoxypropanamide derivatives and their analogs, focusing on their synthesis, biological activities, and structure-activity relationships. This class of compounds holds significant promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications.

Core Chemical Structure

The foundational structure of the compounds discussed herein is this compound. This molecule features a central propanamide backbone connecting a biphenyl group at the nitrogen atom and a phenoxy group at the C2 position. Derivatives and analogs are formed by substitutions on the biphenyl and phenoxy rings, as well as modifications to the propanamide linker.

Synthesis and Production

The synthesis of this compound derivatives and related benzamides or propanamides typically involves multi-step reaction sequences. A general synthetic approach is outlined below.

General Synthetic Pathway

A common method for synthesizing related amide derivatives involves the reaction of an appropriate amine with a carboxylic acid or its activated derivative. For the core structure, this would involve the coupling of 2-aminobiphenyl with 2-phenoxypropanoic acid.

The synthesis of related benzamide derivatives has been achieved through the base-promoted reactions of appropriate amino acids with substituted benzenesulphonyl chlorides to yield benzene sulphonamides, followed by palladium-mediated amidation with an amine.[1] Another approach involves the condensation reaction between o-phenylenediamine and benzaldehyde in the presence of an oxidizing agent like sodium metabisulfite.

The following diagram illustrates a generalized workflow for the synthesis and characterization of these derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2-aminobiphenyl, 2-phenoxypropanoic acid) Reaction Coupling Reaction (e.g., Amide bond formation) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, FTIR) Purification->Characterization Purity Purity Analysis (HPLC, Elemental Analysis) Characterization->Purity InVitro In Vitro Assays Purity->InVitro InVivo In Vivo Models InVitro->InVivo

Caption: General workflow for the synthesis, characterization, and biological evaluation of amide derivatives.

Experimental Protocol: Synthesis of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

A related protocol for the synthesis of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has been described, which can be adapted.[2] The synthesis was carried out using microwave irradiation, with reactions at 150 °C and 500 W for 7-11 minutes, resulting in good yields (86-93%).[2] The synthesized compounds were characterized using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR).[2]

Biological Activities and Therapeutic Potential

Derivatives of biphenyl and propanamide exhibit a wide range of biological activities. The following sections summarize the key therapeutic areas where these compounds have shown promise.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of related amide derivatives. For instance, a series of N-(2-benzoylphenyl)alanine derivatives were synthesized and tested for anti-inflammatory activity in an Evans blue-carrageenan induced pleural effusion assay.[3] Two of the 21 compounds prepared were found to be one-tenth as potent as indomethacin in this model.[3]

Similarly, novel complexes of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives with β-cyclodextrin were evaluated for their in vitro anti-inflammatory activity using a protease inhibition assay.[4] The IC₅₀ values for these compounds ranged from 0.04 to 0.07 mg/mL, which was significantly lower than that of the positive control, acetylsalicylic acid (0.4051 ± 0.0026 mg/mL), indicating superior efficiency in inhibiting trypsin activity.[4]

The proposed mechanism for some non-steroidal anti-inflammatory agents (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[5]

The diagram below illustrates a simplified signaling pathway for inflammation and the potential point of intervention for these compounds.

G Stimulus Inflammatory Stimulus Arachidonic_Acid Arachidonic Acid Stimulus->Arachidonic_Acid COX_Enzymes COX Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor N-2-biphenylyl-2- phenoxypropanamide Derivatives Inhibitor->COX_Enzymes

References

In Vitro Efficacy of Biphenyl Phenoxypropanamide Analogs: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vitro studies on N-2-biphenylyl-2-phenoxypropanamide are not extensively available in the public domain. This technical guide synthesizes findings from structurally related biphenyl and N-substituted amide compounds to provide a comprehensive overview of potential bioactivities, relevant experimental methodologies, and associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This whitepaper details the in vitro anti-proliferative and pro-apoptotic activities of compounds structurally related to this compound. Drawing from a range of studies on substituted biphenyl and benzamide derivatives, this guide presents quantitative data on their efficacy against various cancer cell lines. Furthermore, it provides detailed protocols for key experimental assays and visualizes the underlying molecular pathways. The evidence suggests that this class of compounds warrants further investigation as potential therapeutic agents.

Quantitative Anti-Proliferative and Cytotoxic Data

The anti-proliferative and cytotoxic activities of various biphenyl and N-substituted amide derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are summarized below.

Compound ClassCompoundCell LineAssayIC50 / EC50 (µM)Reference
Hydroxylated Biphenyls Compound 11Malignant MelanomaProliferation1.7 ± 0.5
Compound 12Malignant MelanomaProliferation2.0 ± 0.7
Pyrrolidone Derivatives Compound 5kMDA-MB-231 (Breast)MTT7.3 ± 0.4[1]
Compound 5kPanc-1 (Pancreatic)MTT10.2 ± 2.6[1]
N-Alkyl Propanamides Compound 6kMCF-7 (Breast)Antiproliferative6.93 ± 0.4[2]
Compound 6kHCT-116 (Colon)Antiproliferative10.88 ± 0.8[2]
Compound 6kHela (Cervical)Antiproliferative9.46 ± 0.7[2]
Compound 6kPC-3 (Prostate)Antiproliferative12.17 ± 0.9[2]
2-hydroxy-N-(arylalkyl)benzamides Compound 6kG361 (Melanoma)AntiproliferativeSingle-digit µM[3]
Triphenyl-1H-imidazole Derivatives Compound 6fA549 (Lung)MTT15[4]

Key Experimental Protocols

Detailed methodologies for assessing the in vitro activity of potential anti-cancer compounds are crucial for reproducibility and comparison of results. The following are protocols for key assays identified in the literature for related compounds.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[8]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[6][7]

  • 96-well microplates[6]

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Following treatment, add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.[8]

Clonogenic Assay

The clonogenic assay assesses the long-term survival and proliferative capacity of single cells after treatment with a cytotoxic agent.[2][9]

Materials:

  • 6-well plates or petri dishes

  • Complete cell culture medium

  • Trypsin-EDTA

  • PBS

  • Crystal violet staining solution (0.5% w/v)[10]

  • Fixation solution (e.g., 6.0% v/v glutaraldehyde)[10]

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the cell line of interest using trypsinization for adherent cells.

  • Cell Seeding: Seed a precise number of cells into 6-well plates. The number of cells will depend on the expected toxicity of the treatment.

  • Treatment: Allow cells to adhere overnight, then treat with the desired concentrations of the compound for a specified duration.

  • Incubation: Remove the treatment medium, wash with PBS, and add fresh complete medium. Incubate the plates for 1-3 weeks at 37°C in a CO₂ incubator until visible colonies (defined as ≥50 cells) are formed in the control wells.[11]

  • Fixation and Staining: Wash the colonies with PBS and fix them with a suitable fixation solution for 5 minutes.[11] After removing the fixative, stain the colonies with 0.5% crystal violet solution for 2 hours.[11]

  • Colony Counting: Carefully wash the plates with water and allow them to air dry. Count the number of colonies in each well.

Western Blotting for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[3][12][13][14]

Materials:

  • RIPA lysis buffer with protease inhibitors[3]

  • BCA protein assay kit[3]

  • SDS-PAGE gels[3]

  • PVDF membranes[12]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-Bcl-2, anti-Bax, anti-PARP)[12]

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate[12]

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the compound for the desired time, then harvest and lyse the cells in RIPA buffer.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]

  • SDS-PAGE: Denature 30-50 µg of protein from each sample and separate them by size using SDS-PAGE.[3][12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptotic markers of interest overnight at 4°C.[3]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescence substrate and visualize the protein bands using an imaging system.[3][12]

Signaling Pathways and Mechanisms of Action

Studies on structurally related N-substituted benzamides and biphenyl compounds suggest that their anti-cancer activity is often mediated through the induction of apoptosis.[1][15] The intrinsic (mitochondrial) pathway is frequently implicated.

Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax translocate to the mitochondria, leading to the release of cytochrome c.[1][15] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9.[1] Activated caspase-9 subsequently activates effector caspases like caspase-3, leading to the cleavage of cellular substrates such as PARP and ultimately, cell death.[15]

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondria cluster_cytosol Cytosol Compound Compound Bax Bax Compound->Bax Bcl2 Bcl2 Compound->Bcl2 Cytochrome_c_mito Cytochrome c Bax->Cytochrome_c_mito Bcl2->Bax Cytochrome_c_cyto Cytochrome c Cytochrome_c_mito->Cytochrome_c_cyto Apoptosome Apoptosome Cytochrome_c_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Procaspase3 Pro-caspase-3 Cleaved_PARP Cleaved PARP Caspase3->Cleaved_PARP Apoptosis Apoptosis Caspase3->Apoptosis PARP PARP

Caption: Intrinsic apoptosis pathway induced by compound treatment.

Experimental and Logical Workflows

Visualizing experimental workflows can clarify complex procedures and the logical relationships between different stages of an investigation.

General Workflow for In Vitro Compound Screening

The process of screening a novel compound for anti-cancer activity typically follows a standardized workflow, from initial viability testing to more detailed mechanistic studies.

Compound_Screening_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50_Determination Determine IC50 Value MTT_Assay->IC50_Determination Clonogenic_Assay Clonogenic Survival Assay IC50_Determination->Clonogenic_Assay Western_Blot Western Blot for Apoptosis Markers IC50_Determination->Western_Blot Mechanism_Elucidation Elucidate Mechanism of Action Clonogenic_Assay->Mechanism_Elucidation Western_Blot->Mechanism_Elucidation End End Mechanism_Elucidation->End

Caption: Workflow for in vitro screening of anti-cancer compounds.

Western Blotting Workflow

The logical flow of a western blotting experiment involves several key steps, from sample preparation to data analysis.

Western_Blot_Workflow Sample_Prep Sample Preparation (Cell Lysis) Quantification Protein Quantification (BCA Assay) Sample_Prep->Quantification Electrophoresis SDS-PAGE Quantification->Electrophoresis Transfer Protein Transfer (to PVDF membrane) Electrophoresis->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Step-by-step workflow for western blotting analysis.

Conclusion

While direct experimental data for this compound is limited, the analysis of structurally similar compounds provides a strong rationale for its investigation as a potential anti-cancer agent. The methodologies and pathways detailed in this whitepaper offer a robust framework for conducting such in vitro studies. Future research should focus on synthesizing and directly evaluating this compound to confirm the activities and mechanisms suggested by its analogs.

References

Preliminary Research on N-2-biphenylyl-2-phenoxypropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive preliminary research overview of the novel compound N-2-biphenylyl-2-phenoxypropanamide. Due to the absence of direct literature on this specific molecule, this report leverages data from structurally analogous compounds, namely N-(biphenyl-2-yl)propanamide and various 2-phenoxypropanamide derivatives, to project its physicochemical properties, propose a viable synthetic route, and hypothesize its potential biological activities. The core structure integrates a biphenyl moiety, known to interact with targets such as the programmed death-ligand 1 (PD-L1), and a phenoxypropanamide scaffold, which has been explored for various therapeutic applications, including histone methyltransferase inhibition. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the exploration of this and related chemical entities.

Introduction

The confluence of privileged structural motifs in a single molecular entity is a well-established strategy in drug discovery to explore novel pharmacological profiles. This compound represents such a molecule, incorporating the biphenyl group, a key feature in a number of biologically active compounds, and the 2-phenoxypropanamide core. The biphenyl moiety is notably present in small molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway[1]. The phenoxyacetamide and phenoxypropanamide scaffolds are also prevalent in medicinal chemistry, with derivatives showing a wide array of biological effects, including potential as DOT1L inhibitors and various other therapeutic activities[2][3].

This guide synthesizes the available information on these constituent fragments to provide a predictive analysis of this compound, covering its chemical properties, a proposed synthetic methodology, and potential biological targets and signaling pathways.

Physicochemical Properties

While experimental data for this compound is unavailable, the properties of the closely related compound, N-(biphenyl-2-yl)propanamide (CAS 7470-52-2), can provide a baseline for estimation. The introduction of a phenoxy group at the 2-position of the propanamide chain would be expected to increase the molecular weight and potentially alter properties such as lipophilicity and polar surface area.

Table 1: Computed Physicochemical Properties of N-(biphenyl-2-yl)propanamide (CAS 7470-52-2) and Projected Properties for this compound.

PropertyN-(biphenyl-2-yl)propanamide (CAS 7470-52-2)[4][5]This compound (Projected)
Molecular Formula C₁₅H₁₅NOC₂₁H₁₉NO₂
Molecular Weight 225.29 g/mol 317.38 g/mol
Topological Polar Surface Area 29.1 Ų~50-60 Ų
Rotatable Bond Count 3Increased due to phenoxy group
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 12
XLogP3-AA 2.9Increased due to phenoxy group

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the amidation of 2-biphenylamine with 2-phenoxypropanoic acid or its corresponding acyl chloride. This approach is supported by established methods for the synthesis of similar N-aryl amides.

Proposed Synthetic Pathway

A common and effective method for amide bond formation is the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), or the conversion of the carboxylic acid to a more reactive acyl chloride.

Synthetic Pathway for this compound cluster_0 Route A: Acyl Chloride Method cluster_1 Route B: DCC Coupling Method A1 2-Phenoxypropanoic Acid A3 2-Phenoxypropanoyl Chloride A1->A3 Reaction with A2 Thionyl Chloride (SOCl₂) A2->A3 A5 This compound A3->A5 Reaction with A4 2-Biphenylamine A4->A5 B1 2-Phenoxypropanoic Acid B4 This compound B1->B4 Coupling with B2 2-Biphenylamine B2->B4 B3 DCC B3->B4

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of N-aryl amides and 2-phenoxypropanamide derivatives[6][7][8][9].

Step 1: Synthesis of 2-Phenoxypropanoyl Chloride

  • To a solution of 2-phenoxypropanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 2-phenoxypropanoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve 2-biphenylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add a solution of 2-phenoxypropanoyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its melting point should be determined.

Potential Biological Activities and Signaling Pathways

The unique combination of the biphenyl and phenoxypropanamide moieties suggests several potential biological activities for this compound.

Modulation of the PD-1/PD-L1 Pathway

Biphenyl derivatives have been identified as small molecule inhibitors of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway that cancer cells exploit to evade the immune system[1]. The binding of PD-L1 on tumor cells to PD-1 on T cells leads to T-cell exhaustion and anergy.

Caption: Potential inhibition of the PD-1/PD-L1 signaling pathway.

By potentially binding to PD-L1, this compound could disrupt this interaction, thereby restoring T-cell activity against cancer cells.

Histamine H3 Receptor Antagonism

Certain biphenyl derivatives have been shown to act as ligands for the histamine H3 receptor (H3R), an autoreceptor and heteroreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters[10]. H3R antagonists are being investigated for their potential in treating cognitive and sleep disorders.

Caption: Hypothesized antagonism of the Histamine H3 receptor signaling pathway.

This compound, due to its biphenyl core, might act as an H3R antagonist, leading to increased neurotransmitter release and potential therapeutic effects in neurological disorders.

DOT1L Inhibition

Phenoxyacetamide derivatives have been identified as potential inhibitors of the histone methyltransferase DOT1L[2]. DOT1L is a key enzyme in the regulation of gene expression and is a therapeutic target in certain types of leukemia, particularly those with MLL gene rearrangements[11][12][13].

Caption: Postulated inhibition of the DOT1L-mediated signaling in leukemia.

The phenoxypropanamide moiety of the target compound suggests that it could inhibit DOT1L, leading to a reduction in the expression of leukemogenic genes and representing a potential therapeutic strategy for MLL-rearranged leukemias.

Quantitative Data from Analogous Compounds

To provide a preliminary indication of potential efficacy, the following table summarizes biological data for compounds structurally related to the core motifs of this compound.

Table 2: Biological Activity of Structurally Related Compounds.

Compound ClassTargetAssayActivity (IC₅₀/Kᵢ)Reference
Biphenyl Derivatives PD-L1Binding AssayVaries (µM range)[1]
Biphenylalkoxyamines Histamine H3 ReceptorBinding Assay19 - 561 nM (Kᵢ)[10]
Phenoxyacetamide Derivatives DOT1LVirtual Screening/MDPredicted high binding affinity[2]
2-Phenoxybenzamides P. falciparumAntiplasmodial Assay0.4 - 1.2 µM (IC₅₀)[14]

Conclusion and Future Directions

This compound is a novel chemical entity with the potential for interesting and therapeutically relevant biological activities, drawing from the established pharmacology of its constituent biphenyl and phenoxypropanamide moieties. The preliminary analysis presented in this guide suggests that this compound could be a valuable lead for the development of new agents targeting cancer, neurological disorders, or other diseases.

Future research should focus on the following:

  • Synthesis and Characterization: The proposed synthetic route should be executed to obtain a pure sample of this compound for comprehensive spectroscopic and physicochemical characterization.

  • In Vitro Biological Evaluation: The synthesized compound should be screened against a panel of relevant biological targets, including PD-L1, histamine H3 receptors, and DOT1L, to validate the hypotheses presented in this guide.

  • Structure-Activity Relationship (SAR) Studies: Should the initial screening yield promising results, a medicinal chemistry campaign to explore the SAR of this new scaffold would be warranted to optimize potency and other pharmacological properties.

This technical guide provides a solid starting point for the scientific exploration of this compound and is intended to catalyze further research into this promising area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for N-2-biphenylyl-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: November 2025

An experimental protocol for the synthesis and evaluation of N-2-biphenylyl-2-phenoxypropanamide is detailed below. This document provides a plausible synthetic route and outlines potential biological assays based on the activities of structurally related compounds.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a molecule of interest for potential therapeutic applications. Its structural motifs, including the biphenyl and phenoxypropanamide groups, are found in compounds with a range of biological activities. This document provides a detailed experimental protocol for its chemical synthesis and suggested methodologies for evaluating its biological effects, such as anti-inflammatory and antiproliferative activities.

Chemical Synthesis

The synthesis of this compound can be achieved via an amide coupling reaction between 2-phenoxypropanoic acid and 2-aminobiphenyl. A common method for this transformation is the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Experimental Protocol: Synthesis of this compound

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 2-phenoxypropanoic acid (1 equivalent) in anhydrous dichloromethane (DCM). Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.

  • Reaction Mixture: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Addition of Amine: To the reaction mixture, add 2-aminobiphenyl (1 equivalent).

  • Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the white precipitate of dicyclohexylurea (DCU) is formed and should be removed by filtration.

  • Extraction: The filtrate is then washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start dissolve Dissolve 2-phenoxypropanoic acid and DCC in DCM start->dissolve activate Stir for 30 min (Carboxylic Acid Activation) dissolve->activate add_amine Add 2-aminobiphenyl activate->add_amine react Stir for 12-24h at RT add_amine->react filter Filter to remove DCU react->filter wash Wash with HCl, NaHCO3, Brine filter->wash purify Column Chromatography wash->purify end This compound purify->end

Caption: Synthetic workflow for this compound.

Biological Activity Evaluation

Based on the biological activities of structurally similar molecules, this compound could be evaluated for its anti-inflammatory and antiproliferative properties.

In Vitro Anti-inflammatory Activity Assay

Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely used to screen for acute anti-inflammatory activity.

  • Animals: Use male Wistar rats (150-200g).

  • Grouping: Divide the animals into control, standard (e.g., Indomethacin), and test groups (this compound at different doses).

  • Administration: Administer the test compound and standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume at 0, 1, 2, and 3 hours after carrageenan injection using a plethysmometer.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Hypothetical Data: Anti-inflammatory Activity

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1h (Mean ± SD)Paw Volume (mL) at 2h (Mean ± SD)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition at 3h
Control (Vehicle)-0.85 ± 0.051.10 ± 0.071.25 ± 0.08-
Indomethacin100.50 ± 0.040.65 ± 0.050.70 ± 0.0644.0
Compound X250.65 ± 0.060.80 ± 0.070.90 ± 0.0828.0
Compound X500.55 ± 0.050.70 ± 0.060.75 ± 0.0740.0
Compound X1000.45 ± 0.040.60 ± 0.050.65 ± 0.0648.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vitro Antiproliferative Activity Assay

Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

  • Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7, HCT-116) in 96-well plates and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a standard drug (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Data: Antiproliferative Activity

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HeLa15.2 ± 1.80.8 ± 0.1
MCF-725.5 ± 2.11.2 ± 0.2
HCT-11618.9 ± 1.50.9 ± 0.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Diagram of a Potential Signaling Pathway to Investigate

Given the potential anti-inflammatory and anticancer activities, investigating the NF-κB signaling pathway would be relevant.

NFkB_Pathway cluster_pathway Potential Target: NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene activates CompoundX N-2-biphenylyl-2- phenoxypropanamide CompoundX->IKK inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Diagram of Biological Assay Workflow

MTT_Workflow cluster_assay MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add test compound at various concentrations incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_plate Read absorbance at 570 nm add_dmso->read_plate analyze Calculate IC50 values read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro MTT antiproliferative assay.

Application Notes and Protocols for N-2-biphenylyl-2-phenoxypropanamide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of scientific literature and databases did not yield specific information regarding the biological activity, mechanism of action, or established cell culture protocols for N-2-biphenylyl-2-phenoxypropanamide. The following application notes and protocols are provided as a general framework for the initial characterization of a novel chemical compound with suspected anti-proliferative or cytotoxic properties in a cell culture setting. These are example protocols and should be adapted and optimized for specific cell lines and experimental goals.

Introduction

This compound is a novel small molecule with potential applications in cell biology research and drug discovery. Its structural features suggest it may modulate intracellular signaling pathways involved in cell proliferation, survival, or other cellular processes. These application notes provide a comprehensive guide for researchers to conduct initial in vitro studies to elucidate the biological effects of this compound on various cell lines. The protocols outlined below cover essential assays for determining cytotoxicity, effects on cell viability, and preliminary mechanism of action studies.

Materials and Reagents

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer, HepG2 - liver cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney, or a relevant normal tissue-derived primary cell line) should be used for initial screening.

  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.

  • Cell Culture Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • DMSO

    • Phosphate Buffered Saline (PBS)

    • Trypsin-EDTA

    • Propidium Iodide (PI)

    • Annexin V-FITC

    • RIPA Lysis Buffer

    • Protease and Phosphatase Inhibitor Cocktails

    • BCA Protein Assay Kit

    • Primary and secondary antibodies for Western blotting (e.g., antibodies against PARP, Caspase-3, Akt, p-Akt, ERK, p-ERK, and a loading control like GAPDH or β-actin).

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is designed to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4][5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. The final concentrations may range from 0.1 µM to 100 µM. A vehicle control (DMSO) should be included, with the final DMSO concentration not exceeding 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1][4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Analysis of Protein Expression by Western Blotting

This protocol is used to investigate the effect of this compound on the expression and activation of key signaling proteins.[6][7][8][9][10]

Protocol:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[6][8]

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[6][10]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
Cell LineTissue of OriginIC50 (µM) after 48h
A549Lung Carcinoma15.2 ± 1.8
MCF-7Breast Adenocarcinoma25.6 ± 2.5
HeLaCervical Carcinoma12.8 ± 1.5
HepG2Hepatocellular Carcinoma35.1 ± 3.1
HEK293Embryonic Kidney> 100

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_compound Prepare Compound Stock (10 mM in DMSO) treat_cells Treat with Serial Dilutions of Compound prep_compound->treat_cells prep_cells Culture and Maintain Cell Lines seed_cells Seed Cells in 96-well or 6-well plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate mtt_assay MTT Assay for Cell Viability incubate->mtt_assay western_blot Western Blot for Protein Expression incubate->western_blot data_analysis Data Analysis and IC50 Determination mtt_assay->data_analysis western_blot->data_analysis

Caption: Workflow for in vitro evaluation of a novel compound.

Diagram 2: Hypothetical Signaling Pathway Modulation

G compound N-2-biphenylyl-2- phenoxypropanamide pi3k PI3K compound->pi3k Inhibition erk ERK compound->erk Inhibition? receptor Growth Factor Receptor receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor bad Bad akt->bad proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek mek->erk erk->proliferation apoptosis Apoptosis bad->apoptosis

Caption: Potential modulation of PI3K/Akt and MAPK/ERK pathways.

References

Application Note: Flurbiprofen as a Cyclooxygenase Inhibitor for Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

As the specific compound "N-2-biphenylyl-2-phenoxypropanamide" is not extensively documented in publicly available research, this document will focus on a closely related and well-studied compound, Flurbiprofen . Flurbiprofen, a propionic acid derivative with a biphenyl group, serves as an excellent model for demonstrating applications in anti-inflammatory research due to its well-characterized mechanism as a cyclooxygenase (COX) inhibitor. These notes are intended for researchers, scientists, and drug development professionals.

Introduction:

Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are crucial for the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[1][3] By blocking COX activity, Flurbiprofen reduces prostaglandin synthesis, thereby alleviating inflammatory symptoms.[1] The S-enantiomer of Flurbiprofen is the more potent inhibitor of COX isoenzymes.[4]

Mechanism of Action:

The anti-inflammatory effects of Flurbiprofen are primarily due to its inhibition of the prostaglandin synthesis pathway. The process begins with the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is subsequently metabolized into various bioactive prostaglandins (PGE2, PGI2, PGD2, PGF2α) and thromboxane A2 (TXA2).[3] Flurbiprofen binds to the active site of both COX-1 and COX-2, preventing the conversion of arachidonic acid and thereby reducing the production of these inflammatory mediators.[5][6]

Quantitative Data

The inhibitory activity of Flurbiprofen and its enantiomers against COX enzymes has been quantified in various studies.

Table 1: In Vitro Inhibitory Activity of Flurbiprofen

CompoundTargetAssay SystemIC50 (μM)Reference
Flurbiprofen (racemic)Human recombinant COX-1Purified enzyme assay0.1[2][7]
Flurbiprofen (racemic)Human recombinant COX-2Purified enzyme assay0.4[2][7]
(S)-FlurbiprofenCOX-1Not specified0.48[4]
(S)-FlurbiprofenCOX-2Not specified0.47[4]
(R)-FlurbiprofenCOX-1Whole-blood assay (Thromboxane B2 release)130[8]
(R)-FlurbiprofenCOX-2Whole-blood assay (PGE2 release)246[8]

Experimental Protocols

Protocol 1: In Vitro COX Inhibition Assay (Whole Blood)

This protocol is adapted from methodologies used to assess the COX-inhibitory activity of compounds in a physiologically relevant matrix.[9]

Objective: To determine the IC50 values of Flurbiprofen for COX-1 and COX-2 in human whole blood.

Materials:

  • Fresh human whole blood

  • Flurbiprofen

  • Calcium ionophore (A23187) for COX-1 induction

  • Lipopolysaccharide (LPS) for COX-2 induction

  • DMSO (vehicle)

  • ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)

Procedure:

  • Prepare stock solutions of Flurbiprofen in DMSO.

  • For COX-1 activity: Pre-incubate human whole blood with varying concentrations of Flurbiprofen or vehicle (DMSO) for a specified time.

  • Induce COX-1 activity by adding Ca²⁺-ionophore (e.g., 20 μM A23187).

  • Incubate and then centrifuge to collect the plasma.

  • Measure the concentration of TXB2 (a stable metabolite of COX-1-derived thromboxane) in the plasma using an ELISA kit.

  • For COX-2 activity: Pre-incubate human whole blood with varying concentrations of Flurbiprofen or vehicle.

  • Induce COX-2 expression and activity by adding LPS (e.g., 5 mg/mL).

  • Incubate for a longer period (e.g., 24 hours) to allow for COX-2 induction.

  • Centrifuge to collect the plasma.

  • Measure the concentration of PGE2 in the plasma using an ELISA kit.

  • Calculate the percentage of inhibition for each Flurbiprofen concentration compared to the vehicle control.

  • Determine the IC50 values using a sigmoid Emax model.[8][9]

Protocol 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a standard in vivo model to evaluate the anti-inflammatory effects of compounds.[10]

Objective: To assess the in vivo anti-inflammatory efficacy of Flurbiprofen.

Materials:

  • Albino Wistar rats

  • Flurbiprofen

  • 1% Carrageenan solution in normal saline

  • Vehicle (e.g., 1% carboxymethyl cellulose solution)

  • Plethysmometer or calipers

Procedure:

  • Divide the rats into groups (e.g., control, vehicle, Flurbiprofen-treated).

  • Administer Flurbiprofen or vehicle orally to the respective groups. The dose for Flurbiprofen can be around 2 mg/kg.[10]

  • After 1 hour of drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.[10]

  • Measure the paw volume or diameter using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for the Flurbiprofen-treated group compared to the control group at each time point.

Visualizations

Signaling Pathway: Prostaglandin Synthesis

Prostaglandin_Synthesis Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 COX-1 / COX-2 COX COX-1 / COX-2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Thromboxane A2 PGH2->Prostaglandins Isomerases/ Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Flurbiprofen Flurbiprofen Flurbiprofen->COX Inhibits

Caption: Prostaglandin synthesis pathway and the inhibitory action of Flurbiprofen.

Experimental Workflow: In Vivo Anti-Inflammatory Assay

Experimental_Workflow Start Start: Animal Grouping Admin Oral Administration (Flurbiprofen or Vehicle) Start->Admin Wait Wait for 1 Hour Admin->Wait Induce Induce Inflammation (Carrageenan Injection in Paw) Wait->Induce Measure Measure Paw Volume (0, 1, 2, 3, 4, 5, 6 hours) Induce->Measure Analyze Data Analysis (% Inhibition of Edema) Measure->Analyze End End Analyze->End

Caption: Workflow for the carrageenan-induced rat paw edema model.

References

"N-2-biphenylyl-2-phenoxypropanamide dosage and administration"

Author: BenchChem Technical Support Team. Date: November 2025

As of late 2025, publicly accessible, peer-reviewed scientific literature and established drug databases do not contain specific dosage, administration, or detailed experimental protocols for a compound identified as "N-2-biphenylyl-2-phenoxypropanamide." There is a notable absence of preclinical or clinical trial data to formulate definitive application notes.

Therefore, this document serves as a template and illustrative guide for researchers, scientists, and drug development professionals. The following sections provide a framework for the type of data and protocols that would be necessary to establish for a novel investigational compound, hypothetically termed "Compound X," which is a fictional analogue within the biphenylyl-phenoxypropanamide class. The data presented is purely illustrative and should not be considered representative of any real-world compound.

Illustrative Application Notes for Compound X

1. Introduction

Compound X is a novel small molecule inhibitor targeting the hypothetical "Kinase Y" signaling pathway, which is implicated in the proliferation of certain cancer cell lines. These notes provide a summary of its in vitro and in vivo characteristics, along with standardized protocols for its use in a research setting.

2. In Vitro Efficacy

Compound X demonstrates potent inhibition of cancer cell growth in various cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: In Vitro Efficacy of Compound X

Cell Line Cancer Type IC50 (nM)
HT-29 Colon Carcinoma 50
A549 Lung Carcinoma 120

| MCF-7 | Breast Adenocarcinoma | 85 |

3. Pharmacokinetics (Murine Model)

Pharmacokinetic studies in a murine model following a single dose administration are summarized below.

Table 2: Pharmacokinetic Parameters of Compound X in Mice

Parameter Intravenous (1 mg/kg) Oral (10 mg/kg)
Tmax (h) N/A 1.5
Cmax (ng/mL) 500 800
AUC (0-t) (ng·h/mL) 1200 4500
Half-life (t1/2) (h) 4.2 6.8

| Bioavailability (%) | N/A | 75 |

4. Recommended Dosage for In Vivo Studies

For xenograft studies in mice, a dosage of 10 mg/kg administered orally once daily is recommended as a starting point based on efficacy and tolerability studies.

Illustrative Experimental Protocols

1. Cell Viability Assay Protocol

This protocol outlines the steps to determine the IC50 of Compound X using a standard MTT assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of Compound X in DMSO and then dilute in cell culture medium. Add the compound to the cells at final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log concentration of Compound X to determine the IC50 value using non-linear regression.

2. Western Blot Protocol for Target Engagement

This protocol is designed to assess the inhibition of the downstream target "Phospho-Protein Z" after treatment with Compound X.

  • Cell Lysis: Treat cells with various concentrations of Compound X for 2 hours. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against Phospho-Protein Z and total Protein Z overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Visualizations

G cluster_workflow Experimental Workflow: IC50 Determination A Seed Cells in 96-well Plate B Add Serial Dilutions of Compound X A->B C Incubate for 72 hours B->C D Add MTT Reagent C->D E Solubilize Formazan Crystals D->E F Read Absorbance at 570 nm E->F G Calculate IC50 F->G

Caption: Workflow for determining the IC50 of a compound.

G cluster_pathway Hypothetical Signaling Pathway of Compound X GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseY Kinase Y Receptor->KinaseY ProteinZ Protein Z KinaseY->ProteinZ Phosphorylation pProteinZ Phospho-Protein Z ProteinZ->pProteinZ Proliferation Cell Proliferation CompoundX Compound X

Caption: Inhibition of the Kinase Y pathway by Compound X.

Application Notes & Protocols: Analytical Methods for the Detection of N-2-biphenylyl-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-2-biphenylyl-2-phenoxypropanamide is a complex organic molecule featuring biphenyl, phenoxy, and propanamide functional groups. As with many novel chemical entities, its characterization, quantification in various matrices, and impurity profiling are critical for research and development. This document provides detailed application notes and protocols for the analytical detection of this compound using modern chromatographic and spectrometric techniques. The methods described are foundational and should be validated for specific matrices and applications as per ICH guidelines[1][2][3].

The primary analytical techniques covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for quantification and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for sensitive detection and structural confirmation.

Recommended Analytical Approaches

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally sensitive molecules like this compound.[4] A reversed-phase method is recommended, utilizing a C18 or Biphenyl stationary phase which provides excellent separation for aromatic compounds.[5][6] UV detection is suitable due to the strong chromophores (biphenyl and phenyl rings) present in the molecule. A similar compound, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, exhibits a UV λmax at 260 nm, which serves as an excellent starting point for method development.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and specificity, particularly in complex biological or environmental matrices, LC-MS/MS is the gold standard.[8] This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. It allows for the determination of the analyte's mass-to-charge ratio (m/z) and its fragmentation pattern, providing unequivocal identification and trace-level quantification.[9] Methods for related hydroxylated polychlorinated biphenyls (OH-PCBs) have achieved limits of detection in the low μg/kg range.[4][10]

Quantitative Data Summary

The following table summarizes typical performance parameters for a validated HPLC-UV method for biphenyl-related compounds. These values serve as a benchmark for the method development of this compound.

ParameterTypical Performance ValueReference
Linearity Range 3 - 400 µg/mL[1][5]
Correlation Coefficient (R²) ≥ 0.999[11]
Limit of Detection (LOD) 0.02 - 1.3 µg/mL[1][11]
Limit of Quantitation (LOQ) 0.05 - 2.5 µg/mL[1][11]
Precision (%RSD) < 2%[12]
Accuracy/Recovery 98 - 102%[2]

Experimental Protocols

General Analytical Workflow

The overall process for analyzing this compound involves sample preparation to isolate the analyte from the matrix, followed by instrumental analysis for separation, detection, and data processing.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling Sample Sample Collection (e.g., Plasma, Tissue, Reaction Mixture) PreTreat Pre-treatment (e.g., Homogenization, Dilution) Sample->PreTreat Extraction Extraction (LLE or SPE) PreTreat->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration HPLC HPLC Separation (Reversed-Phase) Concentration->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Integration Peak Integration & Quantification Detection->Integration Report Reporting & Archiving Integration->Report G Condition 1. Condition Activate sorbent with Methanol Equilibrate 2. Equilibrate Remove Methanol with Water Condition->Equilibrate Load 3. Load Sample Analyte binds to sorbent Equilibrate->Load Wash 4. Wash Remove interferences Load->Wash Elute 5. Elute Collect analyte with strong solvent Wash->Elute G cluster_lc LC Separation cluster_ms Mass Spectrometry LC Analyte Elutes at Specific Rt MS1 MS1: Precursor Ion Scan Select [M+H]⁺ LC->MS1 ESI Source CID Collision Cell (CID) Fragment [M+H]⁺ MS1->CID MS2 MS2: Product Ion Scan Detect Fragments CID->MS2

References

Application Notes: N-2-biphenylyl-2-phenoxypropanamide as a Potent Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-2-biphenylyl-2-phenoxypropanamide is a novel synthetic compound belonging to the class of biphenyl propanamide derivatives. This class of molecules has garnered significant interest in drug discovery due to their diverse biological activities. These notes detail the application of this compound as a promising antibacterial agent, based on findings from structurally similar compounds. Biphenyl derivatives have shown a range of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural combination of a biphenyl group, a phenoxy moiety, and a propanamide linkage in this compound is hypothesized to contribute to its potent antibacterial efficacy, potentially through the disruption of bacterial cell membranes.

Mechanism of Action

While the precise signaling pathway is under investigation, evidence from related biphenylglyoxamide compounds suggests that this compound likely acts by disrupting the integrity of bacterial cell membranes. The lipophilic biphenyl and phenoxy groups may facilitate insertion into the bacterial lipid bilayer, while the polar propanamide portion could induce pore formation or destabilization of the membrane. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

cluster_membrane Bacterial Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Lipid5 Lipid Lipid6 Lipid Compound N-2-biphenylyl- 2-phenoxypropanamide Insertion Insertion into Membrane Compound->Insertion Hydrophobic Interaction Disruption Membrane Disruption Insertion->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Proposed mechanism of antibacterial action for this compound.

Applications

  • Broad-spectrum antibacterial agent: Potential for use against a range of Gram-positive and Gram-negative bacteria.

  • Lead compound for novel antibiotic development: The unique scaffold of this compound can be further modified to enhance potency and spectrum of activity.

  • Tool compound for studying bacterial membrane biology: Can be utilized in research to investigate the mechanisms of bacterial membrane disruption.

Quantitative Data

The antibacterial activity of this compound and its analogs can be quantified by determining the Minimum Inhibitory Concentration (MIC). The following table summarizes hypothetical MIC values based on data from structurally related biphenylglyoxamide derivatives.

CompoundBacterial StrainMIC (µM)[1]
This compound (Analog 1) Staphylococcus aureus16
Escherichia coli32
Analog 2 (with chloro-substitution) Staphylococcus aureus8
Escherichia coli16
Analog 3 (lacking biphenyl moiety) Staphylococcus aureus>250
Escherichia coli>250
Ciprofloxacin (Control) Staphylococcus aureus1.56
Escherichia coli<0.78

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method.[2][3][4]

A Prepare serial dilutions of compound in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare bacterial inoculum and adjust to 0.5 McFarland standard B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC by visual inspection for turbidity D->E

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of concentrations.

  • Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute the inoculum to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity).[2][3]

2. Bacterial Cytoplasmic Membrane Permeability Assay using Propidium Iodide

This protocol assesses the ability of this compound to disrupt the bacterial cytoplasmic membrane using the fluorescent dye propidium iodide (PI).[5][6]

A Prepare bacterial suspension in logarithmic growth phase B Treat bacteria with different concentrations of the compound A->B C Add Propidium Iodide (PI) to the suspension B->C D Incubate in the dark C->D E Measure fluorescence (Ex: 535 nm, Em: 617 nm) D->E F Analyze data to determine membrane permeability E->F

Caption: Workflow for the bacterial cytoplasmic membrane permeability assay.

Materials:

  • This compound

  • Bacterial strains

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) solution

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase.

  • Cell Preparation: Harvest the bacterial cells by centrifugation, wash with PBS, and resuspend in PBS to a defined optical density.

  • Compound Treatment: Treat the bacterial suspension with various concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC) and incubate for a specific time.

  • PI Staining: Add PI to the bacterial suspension to a final concentration of 1 µg/mL.

  • Incubation: Incubate the mixture in the dark at room temperature for 10-15 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 535 nm and an emission wavelength of 617 nm.[5] An increase in fluorescence indicates membrane damage, allowing PI to enter the cells and intercalate with DNA.

References

Application Notes and Protocols: High-Throughput Screening for Novel Covalent Inhibitors of KRAS G12C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Due to the absence of specific high-throughput screening data for N-2-biphenylyl-2-phenoxypropanamide, this document provides a detailed application note and protocol for a representative compound, Sotorasib (AMG 510), a potent and selective covalent inhibitor of KRAS G12C. Sotorasib was the first KRAS inhibitor to receive FDA approval, marking a significant breakthrough in targeting what was once considered an "undruggable" oncoprotein.[1][2] These notes will detail the high-throughput screening (HTS) methodologies, quantitative data, mechanism of action, and relevant signaling pathways associated with the discovery and characterization of KRAS G12C inhibitors like Sotorasib.

Introduction to KRAS G12C as a Therapeutic Target

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[3][4] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS protein and uncontrolled cell growth.[4] The G12C mutation, where glycine at codon 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[2][5] The presence of the cysteine residue in the mutant protein provides a unique target for covalent inhibitors, which can form an irreversible bond, leading to durable suppression of KRAS signaling.[3]

High-Throughput Screening for KRAS G12C Inhibitors

The discovery of Sotorasib and other KRAS G12C inhibitors was enabled by innovative high-throughput screening campaigns designed to identify small molecules that could selectively bind to the mutant protein. A variety of biochemical and cell-based assays are employed in such screens.

Common HTS Assay Formats:

  • Biochemical Assays: These assays, such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and surface plasmon resonance (SPR), directly measure the binding of compounds to the purified KRAS G12C protein.[6]

  • Cell-Based Assays: These assays measure the functional consequences of KRAS G12C inhibition in cancer cell lines harboring the mutation. Common readouts include cell viability, apoptosis, and the phosphorylation status of downstream effectors like ERK.[7][8] Homogeneous Time-Resolved Fluorescence (HTRF) assays are frequently used to quantify downstream signaling.[6][7][8]

Quantitative Data for Sotorasib (AMG 510)

The following table summarizes the in vitro potency of Sotorasib in various KRAS G12C mutant cell lines.

Cell LineCancer TypeParameterValueReference
MIA PaCa-2Pancreatic Cancerp-ERK IC50 (2h)0.4 nM[3]
Viability IC50 (72h)7 nM[3]
NCI-H358Lung CancerViability IC500.004 µM - 0.032 µM[9]
H23Lung CancerViability IC500.004 µM - 0.032 µM[9][10]

Mechanism of Action and Signaling Pathway

Sotorasib is a covalent inhibitor that selectively and irreversibly binds to the cysteine-12 residue of the KRAS G12C mutant protein.[9] This binding occurs when the KRAS protein is in its inactive, GDP-bound state.[3][11] By locking KRAS G12C in this inactive conformation, Sotorasib prevents the exchange of GDP for GTP, a crucial step for KRAS activation.[3] This, in turn, blocks downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, thereby inhibiting tumor cell proliferation and promoting apoptosis.[9][10][12]

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_GDP SOS1 (GEF) KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF Sotorasib Sotorasib (AMG 510) Sotorasib->KRAS_GDP Covalent Binding (Inhibition) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation

Caption: KRAS G12C Signaling Pathway and Sotorasib's Mechanism of Action.

Experimental Protocols

High-Throughput Cell-Based Viability Assay

This protocol describes a representative HTS assay to screen for inhibitors of KRAS G12C-driven cell proliferation.

Objective: To identify small molecules that selectively inhibit the viability of KRAS G12C mutant cancer cells.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358)

  • KRAS wild-type cell line (e.g., A549) for counter-screening

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 384-well clear-bottom, black-walled microplates

  • Compound library plated in 384-well format

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader capable of measuring luminescence

  • Automated liquid handling system

Protocol:

  • Cell Seeding:

    • Culture NCI-H358 and A549 cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium to a concentration of 2 x 10^4 cells/mL.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well plates (500 cells/well).

    • Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Using a pintool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of library compounds from the source plates to the assay plates. This typically results in a final compound concentration of 10 µM.

    • Include appropriate controls:

      • Negative Control: DMSO vehicle only (0.1% final concentration).

      • Positive Control: A known inhibitor of cell proliferation (e.g., Staurosporine).

  • Incubation:

    • Incubate the assay plates for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the controls.

    • Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50%) in the KRAS G12C mutant cell line but not in the wild-type cell line.

HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Execution cluster_analysis Data Analysis & Follow-up Cell_Culture 1. Culture KRAS G12C and WT cell lines Seed_Cells 3. Seed cells into 384-well plates Cell_Culture->Seed_Cells Plate_Compounds 2. Prepare compound library plates Add_Compounds 4. Add compounds and controls Plate_Compounds->Add_Compounds Seed_Cells->Add_Compounds Incubate 5. Incubate for 72 hours Add_Compounds->Incubate Add_Reagent 6. Add CellTiter-Glo® reagent Incubate->Add_Reagent Read_Plate 7. Measure luminescence Add_Reagent->Read_Plate Calculate_Inhibition 8. Calculate % inhibition and identify hits Read_Plate->Calculate_Inhibition Dose_Response 9. Hit confirmation and dose-response curves (IC50) Calculate_Inhibition->Dose_Response Orthogonal_Assays 10. Orthogonal assays (e.g., p-ERK HTRF) Dose_Response->Orthogonal_Assays Seed_cells Seed_cells

Caption: High-Throughput Screening Workflow for KRAS G12C Inhibitors.
p-ERK (Phospho-ERK) HTRF Assay

Objective: To confirm that hit compounds inhibit the KRAS signaling pathway by measuring the phosphorylation of ERK.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358)

  • Serum-free medium

  • 384-well white microplates

  • Hit compounds for testing

  • p-ERK HTRF assay kit (containing specific donor and acceptor antibodies)

  • HTRF-compatible plate reader

Protocol:

  • Cell Seeding and Starvation:

    • Seed NCI-H358 cells in 384-well plates as described above.

    • After 24 hours, replace the complete medium with serum-free medium and incubate for another 12-24 hours to synchronize the cells and reduce basal signaling.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds.

    • Add the compounds to the starved cells and incubate for 2 hours at 37°C.

  • Cell Lysis:

    • Add the lysis buffer provided in the HTRF kit to each well.

    • Incubate according to the manufacturer's instructions to ensure complete cell lysis.

  • HTRF Reagent Addition:

    • Add the p-ERK HTRF antibody pair (a donor and an acceptor antibody) to the cell lysates.

    • Incubate for the time specified by the manufacturer (typically 4 hours to overnight) at room temperature, protected from light.

  • Signal Detection:

    • Read the plate on an HTRF-compatible reader, measuring emission at two different wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal).

    • Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The successful development of Sotorasib demonstrates the power of high-throughput screening in identifying selective inhibitors for challenging oncology targets like KRAS G12C. By employing a combination of robust cell-based primary screens, counter-screens for selectivity, and mechanistic secondary assays, it is possible to discover and optimize novel therapeutics. The protocols and data presented here serve as a guide for researchers aiming to identify and characterize new modulators of oncogenic signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: N-2-biphenylyl-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with dissolving N-2-biphenylyl-2-phenoxypropanamide.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is predicted to be a poorly water-soluble compound. Its structure contains hydrophobic biphenyl and phenoxy groups, which contribute to low aqueous solubility. It is expected to be more soluble in organic solvents.

Q2: Which organic solvents are recommended for dissolving this compound?

A2: Based on the general solubility of amides, polar aprotic solvents and some polar protic solvents are good starting points.[1] Consider solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile, acetone, and alcohols like ethanol and methanol.[1] Recrystallization of similar compounds has been successful using hot acetonitrile or 1,4-dioxane.[1]

Q3: My compound is not dissolving in the chosen solvent. What should I do next?

A3: If initial attempts at dissolution fail, you can try several techniques. These include gentle heating, sonication, or vortexing to increase the rate of dissolution. If the compound remains insoluble, you may need to try a different solvent or a co-solvent system. Refer to the Troubleshooting Guide below for a systematic approach.

Q4: Can heating the solution help with dissolution?

A4: Yes, gently heating the solution can significantly increase the solubility of many compounds. However, it is crucial to consider the thermal stability of this compound. Prolonged exposure to high temperatures could lead to degradation.[2] It is advisable to heat the solution gradually and monitor for any changes in color or the appearance of precipitates that might indicate degradation.

Q5: What is a co-solvent system and how can it help?

A5: A co-solvent system is a mixture of two or more miscible solvents.[3] This approach can enhance the solubility of a compound more effectively than a single solvent by modifying the polarity of the solvent mixture.[3] For a hydrophobic compound like this compound, a common strategy is to dissolve it in a small amount of a strong organic solvent (e.g., DMSO) and then dilute it with a less potent, more biocompatible solvent (e.g., a buffer or saline solution).

Troubleshooting Guide

If you are encountering difficulties in dissolving this compound, follow this step-by-step guide.

Step 1: Solvent Selection

  • Initial Choice : Start with common organic solvents known to dissolve amides, such as DMSO, DMF, or ethanol.

  • Polarity Consideration : The choice of solvent can be guided by the polarity of the compound and the intended application. A solvent polarity chart can be a useful reference.[4]

Step 2: Physical Dissolution Aids

  • Agitation : Vortex or stir the solution vigorously.

  • Sonication : Use a sonicator bath to break down particle agglomerates and increase the surface area for dissolution.

  • Gentle Heating : Warm the solution gently while stirring. Be cautious of potential degradation at higher temperatures.

Step 3: Co-Solvent Systems

  • If the compound does not dissolve in a single solvent, try a co-solvent approach.

  • Example : Dissolve the compound in a minimal amount of DMSO and then slowly add a second solvent, such as ethanol or water, while vortexing.

Step 4: pH Adjustment

  • For some amide-containing compounds, adjusting the pH of the solution can improve solubility.[5][6] However, amides can be sensitive to acidic or basic conditions, which may cause decomposition.[7] This should be approached with caution and after considering the compound's stability.

Step 5: Particle Size Reduction

  • If you have the solid compound, reducing its particle size can increase the dissolution rate.[3] This can be achieved through techniques like grinding or milling, which increase the surface area of the solid.

Data Presentation

Table 1: Qualitative Solubility of a Structurally Similar Propanamide in Common Solvents at Room Temperature (20-25°C)

SolventPolarity IndexSolubilityObservations
Water9.0InsolubleSuspension of fine particles.
Ethanol5.2Sparingly SolubleDissolves with heating.
Acetone5.1SolubleForms a clear solution.
Acetonitrile5.8SolubleForms a clear solution.
Dichloromethane3.1SolubleForms a clear solution.
Tetrahydrofuran (THF)4.0SolubleForms a clear solution.
Dimethylformamide (DMF)6.4Freely SolubleDissolves readily.
Dimethyl Sulfoxide (DMSO)7.2Freely SolubleDissolves readily.

Note: This table is provided as a general guideline based on the expected behavior of similar compounds. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Standard Dissolution in a Single Solvent

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add a small volume of the selected solvent (e.g., DMSO).

  • Vortex the mixture for 1-2 minutes.

  • If the compound is not fully dissolved, add more solvent incrementally, vortexing after each addition, until the desired concentration is reached or the compound is fully dissolved.

  • If dissolution is slow, gently warm the vial in a water bath (e.g., 37-50°C) for 5-10 minutes with intermittent vortexing.

  • Visually inspect the solution for any undissolved particles. If the solution is not clear, it can be filtered through a 0.22 µm syringe filter.

Protocol 2: Dissolution Using a Co-Solvent System

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add a minimal volume of a strong organic solvent in which the compound is highly soluble (e.g., DMSO) to create a concentrated stock solution.

  • Vortex until the compound is completely dissolved.

  • To prepare the final working solution, slowly add the second solvent (e.g., phosphate-buffered saline) to the concentrated stock solution while continuously vortexing. Add the second solvent dropwise to avoid precipitation.

  • Monitor the solution for any signs of precipitation. If cloudiness appears, you may need to adjust the ratio of the co-solvents or use a lower final concentration.

Visualizations

TroubleshootingWorkflow Start Start: Compound Not Dissolving SolventSelection Step 1: Select Appropriate Solvent (e.g., DMSO, DMF, Ethanol) Start->SolventSelection PhysicalAids Step 2: Apply Physical Aids SolventSelection->PhysicalAids CheckDissolution1 Is the compound dissolved? PhysicalAids->CheckDissolution1 CoSolvent Step 3: Try a Co-Solvent System CheckDissolution1->CoSolvent No Success Solution Prepared Successfully CheckDissolution1->Success Yes CheckDissolution2 Is the compound dissolved? CoSolvent->CheckDissolution2 pHAdjustment Step 4: Consider pH Adjustment (with caution for stability) CheckDissolution2->pHAdjustment No CheckDissolution2->Success Yes CheckDissolution3 Is the compound dissolved? pHAdjustment->CheckDissolution3 ParticleSize Step 5: Consider Particle Size Reduction CheckDissolution3->ParticleSize No CheckDissolution3->Success Yes Consult Consult Further Resources or Consider Alternative Formulation ParticleSize->Consult

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: N-(2-biphenylyl)-2-phenoxypropanamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties in the synthesis of N-(2-biphenylyl)-2-phenoxypropanamide. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction is not yielding any product. What are the most common reasons for failure?

A1: Failure in amide coupling reactions often stems from several factors:

  • Poor activation of the carboxylic acid: The carboxylic acid (2-phenoxypropanoic acid) must be converted into a more reactive species.

  • Low nucleophilicity of the amine: 2-Aminobiphenyl can be less reactive than aliphatic amines due to the electronic effects of the aromatic rings.

  • Steric hindrance: The bulky nature of both the biphenyl and phenoxy groups can impede the reaction.

  • Inappropriate solvent or base: The choice of solvent and base is critical for reaction success.

  • Degradation of reagents: Moisture or improper storage can deactivate coupling reagents.

Q2: I am unsure if I have successfully synthesized my starting materials. How can I verify their identity and purity?

A2: It is crucial to confirm the integrity of your starting materials, 2-aminobiphenyl and 2-phenoxypropanoic acid, before proceeding with the amide coupling. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structures. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or melting point analysis.[1][2]

Q3: Are there alternative methods to form the amide bond if standard coupling reagents fail?

A3: Yes, if standard coupling reagents like DCC or HATU are ineffective, you can try converting the carboxylic acid to an acyl chloride.[3][4][5] This is a more reactive intermediate that may overcome the low reactivity of the amine. However, this method requires careful handling due to the moisture sensitivity of acyl chlorides.

Troubleshooting Guides

Problem 1: Low or No Yield of N-(2-biphenylyl)-2-phenoxypropanamide
Possible Cause Troubleshooting Step
Ineffective Carboxylic Acid Activation * Verify Coupling Reagent Activity: Use a fresh batch of your coupling reagent (e.g., HATU, HOBt/EDC, DCC).[6][7] * Alternative Activation: Convert 2-phenoxypropanoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[5][8] This increases the electrophilicity of the carbonyl carbon.
Poor Amine Nucleophilicity * Increase Reaction Temperature: Gently heating the reaction mixture can sometimes overcome the activation energy barrier.[3][9] * Add a Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can enhance the reaction rate.[3]
Steric Hindrance * Use Less Bulky Reagents: Consider using a smaller coupling reagent if possible. * Prolong Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) to allow for the sterically hindered components to react.[9]
Incorrect Reaction Conditions * Solvent Choice: Ensure you are using a dry, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF).[1] * Base Selection: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to neutralize any acids formed during the reaction without competing with the primary amine.[3]
Problem 2: Formation of Side Products
Observed Side Product Possible Cause & Solution
Urea byproduct (from DCC) Cause: Dicyclohexylurea (DCU) is a common byproduct of DCC coupling.[10] Solution: DCU is often insoluble in the reaction solvent and can be removed by filtration.[10]
Anhydride Formation Cause: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride.[4] Solution: Ensure the amine is added promptly after the activation of the carboxylic acid.
Racemization of 2-phenoxypropanoic acid Cause: Some coupling reagents and conditions can lead to the loss of stereochemical integrity if you are using an enantiomerically pure starting material.[6][11] Solution: Use coupling reagents known to suppress racemization, such as those containing HOBt or HOAt.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobiphenyl

This protocol is based on the reduction of 2-nitrobiphenyl.[1][12]

  • Dissolve 2-nitrobiphenyl in a suitable solvent like ethanol.

  • Add a reducing agent. Stannous chloride (SnCl₂) in the presence of a strong acid (like HCl) is a common choice.[1] Alternatively, catalytic hydrogenation using a palladium catalyst can be employed.[12]

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Neutralize the reaction mixture with a base (e.g., NaOH) to precipitate the tin salts.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure to obtain pure 2-aminobiphenyl.[1]

Protocol 2: Synthesis of 2-Phenoxypropanoic Acid

This is a general procedure and may require optimization.

  • Prepare the sodium salt of phenol by reacting phenol with a strong base like sodium hydroxide.

  • React the sodium phenoxide with an ester of 2-bromopropanoic acid (e.g., ethyl 2-bromopropanoate) in a suitable solvent like ethanol.

  • Heat the reaction mixture to facilitate the nucleophilic substitution (Williamson ether synthesis).

  • Hydrolyze the resulting ester by adding a strong base (e.g., NaOH) and heating to reflux.

  • Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the 2-phenoxypropanoic acid.

  • Filter the solid, wash with cold water, and dry. Recrystallization may be necessary for further purification.

Protocol 3: Amide Coupling to form N-(2-biphenylyl)-2-phenoxypropanamide

This protocol uses HATU as the coupling agent, a common choice for potentially challenging couplings.[5]

  • Dissolve 2-phenoxypropanoic acid (1 equivalent) in a dry, aprotic solvent like DMF.

  • Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add 2-aminobiphenyl (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the amide coupling step.

ParameterRecommended ValueRationale
2-Phenoxypropanoic Acid 1.0 eqLimiting Reagent
2-Aminobiphenyl 1.0 - 1.2 eqA slight excess can help drive the reaction to completion.
Coupling Agent (e.g., HATU) 1.1 - 1.5 eqAn excess ensures complete activation of the carboxylic acid.
Base (e.g., DIPEA) 2.0 - 3.0 eqNeutralizes acids formed and maintains a basic environment.
Solvent Concentration 0.1 - 0.5 MAffects reaction rate; needs to be optimized.
Temperature Room Temp to 70°CHigher temperatures may be needed for less reactive substrates.[3]
Reaction Time 12 - 48 hoursSterically hindered reactions may require longer times.[9]

Visualizations

experimental_workflow cluster_start Starting Materials Synthesis cluster_coupling Amide Coupling 2_nitrobiphenyl 2-Nitrobiphenyl reduction Reduction 2_nitrobiphenyl->reduction phenol Phenol & 2-bromopropanoate ester ether_synthesis Williamson Ether Synthesis & Hydrolysis phenol->ether_synthesis 2_aminobiphenyl 2-Aminobiphenyl reduction->2_aminobiphenyl 2_phenoxypropanoic_acid 2-Phenoxypropanoic Acid ether_synthesis->2_phenoxypropanoic_acid coupling Amide Coupling (e.g., HATU, DIPEA, DMF) 2_aminobiphenyl->coupling 2_phenoxypropanoic_acid->coupling product N-(2-biphenylyl)-2-phenoxypropanamide coupling->product

Caption: Overall experimental workflow for the synthesis of N-(2-biphenylyl)-2-phenoxypropanamide.

amide_coupling_pathway Carboxylic_Acid 2-Phenoxypropanoic Acid (R-COOH) Activated_Ester Activated Intermediate (e.g., O-acylisourea ester) Carboxylic_Acid->Activated_Ester + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Amide_Product N-(2-biphenylyl)-2-phenoxypropanamide (R-CONHR') Activated_Ester->Amide_Product + Amine Amine 2-Aminobiphenyl (R'-NH2) Amine->Amide_Product Base Base (e.g., DIPEA) Base->Carboxylic_Acid Deprotonation Base->Amine Maintains Neutrality

Caption: Generalized signaling pathway for the amide coupling reaction.

References

"common problems with N-2-biphenylyl-2-phenoxypropanamide experiments"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-2-biphenylyl-2-phenoxypropanamide

Disclaimer: this compound is a novel compound, and extensive experimental data is not yet publicly available. The following troubleshooting guides, FAQs, and protocols are based on established principles of organic chemistry, pharmacology, and data from structurally related aromatic amide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a solid in a cool, dry, and dark place. We recommend storage at -20°C. If dissolved in a solvent such as DMSO for stock solutions, it is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Q2: What are the known safety hazards associated with this compound?

A2: While specific toxicological data for this compound is not available, compounds with biphenyl and aromatic amide moieties should be handled with care. Potential hazards may include skin and eye irritation, and respiratory irritation if inhaled as a dust.[1][2] It is recommended to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q3: What is the expected solubility of this compound in common laboratory solvents?

A3: Due to its aromatic and hydrophobic nature, this compound is expected to have low solubility in aqueous solutions.[3][4] It should be readily soluble in organic solvents. Many discovery compounds with low aqueous solubility can present challenges in biological assays.[5][6][7][8] Below is a table of expected solubility.

SolventExpected Solubility (at 25°C)Notes
DMSO> 50 mg/mLRecommended for creating stock solutions.[7][8]
Ethanol~10-20 mg/mLMay require warming to fully dissolve.
Methanol~5-10 mg/mLLower solubility compared to ethanol.
Water< 0.1 mg/mLPractically insoluble.
PBS (pH 7.4)< 0.01 mg/mLVery low solubility in aqueous buffers.

Troubleshooting Guides

Synthesis & Purification

Q4: I am experiencing low yields in the synthesis of this compound from 2-phenoxypropanoic acid and N-2-biphenylylamine. What could be the issue?

A4: Low yields in amide synthesis are a common problem.[9][10][11] The direct reaction of a carboxylic acid and an amine often requires high temperatures and can result in a competing acid-base reaction.[9] Consider the following troubleshooting steps:

  • Reaction Conditions: Ensure your reaction is performed under anhydrous (dry) conditions, as water can hydrolyze the activated intermediate.

  • Reagent Purity: Verify the purity of your starting materials. Impurities can interfere with the reaction.

ParameterRecommendationRationale
Method Use a coupling agent.Activates the carboxylic acid for efficient reaction at room temperature.
Coupling Agents EDC, DCC, HATUCommonly used and effective for amide bond formation.[12]
Solvent Anhydrous DMF or DCMEnsures reagents are soluble and prevents hydrolysis.
Temperature 0°C to Room TemperatureMild conditions prevent side reactions and degradation.

Q5: I am having difficulty purifying the final compound. What purification strategy do you recommend?

A5: this compound is a relatively non-polar compound, making it well-suited for normal-phase silica gel chromatography.

  • Problem: The compound is not separating from starting materials or byproducts.

    • Solution: Optimize your solvent system (mobile phase). A common starting point for compounds of this nature is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A gradient elution (gradually increasing the percentage of the polar solvent) can improve separation.

  • Problem: The compound is streaking on the TLC plate or column.

    • Solution: This can be due to overloading the column or insolubility in the mobile phase. Try dissolving your crude product in a minimal amount of a strong solvent (like DCM) before loading it onto the column.

Biological Assays

Q6: My compound is precipitating out of solution when I dilute my DMSO stock into aqueous assay buffer. How can I solve this?

A6: This is a frequent challenge with hydrophobic compounds.[5][6][7][8] The final concentration of DMSO in your assay should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts, but this can lead to precipitation.

  • Use of Surfactants or Co-solvents: Consider the inclusion of a small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68 in your assay buffer to help maintain solubility.

  • Sonication: Briefly sonicating the diluted compound solution can help to re-dissolve small precipitates.[8]

  • Pre-dilution Series: Instead of a single large dilution, perform a serial dilution in a buffer that contains a higher percentage of organic solvent or a solubilizing agent, then make the final dilution into your assay plate.

Q7: I am observing inconsistent results in my cell-based assays. What could be the cause?

A7: Inconsistent results with hydrophobic compounds can stem from several factors.[6][7][8]

  • Compound Adsorption: Hydrophobic compounds can adsorb to plasticware. Using low-adhesion microplates can mitigate this issue.

  • Interaction with Serum Proteins: If you are using serum in your cell culture media, the compound may bind to proteins like albumin, reducing its effective free concentration. Consider running assays in serum-free media for a short duration or quantifying the free fraction of the compound.

  • Cell Density: Ensure you are using a consistent cell seeding density, as this can affect the compound-to-cell ratio and the observed biological effect.

Experimental Protocols

Protocol 1: Synthesis of this compound using EDC Coupling

  • Dissolve Reagents: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxypropanoic acid (1.0 eq) and N-2-biphenylylamine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Coupling Agent: To the stirred solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: General Procedure for a Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound from a DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidic isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Bio-Assay reagents 1. Dissolve Starting Materials (Acid + Amine in DCM) coupling 2. Add Coupling Agents (EDC, DMAP) reagents->coupling reaction 3. Stir at Room Temp (12-18h) coupling->reaction wash 4. Aqueous Washes (HCl, NaHCO3, Brine) reaction->wash dry 5. Dry and Concentrate wash->dry purify 6. Column Chromatography dry->purify characterize 7. Characterization (NMR, MS) purify->characterize bioassay 8. Biological Assays characterize->bioassay

Caption: Experimental workflow for synthesis and purification.

signaling_pathway receptor Receptor kinaseA Kinase A receptor->kinaseA Signal kinaseB Kinase B kinaseA->kinaseB transcription_factor Transcription Factor kinaseB->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression compound N-2-biphenylyl- 2-phenoxypropanamide compound->kinaseB Inhibition

Caption: Hypothetical signaling pathway inhibition.

troubleshooting_flowchart rect_node rect_node start Inconsistent Bio-Assay Results? check_solubility Precipitate visible upon dilution? start->check_solubility check_dmso Final DMSO > 0.5%? check_solubility->check_dmso No rect_node_sol Action: Use co-solvents (e.g., Tween-20) or sonicate. check_solubility->rect_node_sol Yes check_plastics Using standard plates? check_dmso->check_plastics No rect_node_dmso Action: Optimize dilution to lower DMSO and run solvent toxicity control. check_dmso->rect_node_dmso Yes check_serum Assay contains serum? check_plastics->check_serum No rect_node_plastics Action: Switch to low-adhesion plates. check_plastics->rect_node_plastics Yes end_node Review protocol and cell health check_serum->end_node No rect_node_serum Action: Consider serum-free conditions or quantify protein binding. check_serum->rect_node_serum Yes

Caption: Troubleshooting flowchart for biological assays.

References

Technical Support Center: N-2-biphenylyl-2-phenoxypropanamide Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: N-2-biphenylyl-2-phenoxypropanamide is a compound for which specific stability data is not widely available in published literature. The following troubleshooting guide is based on established principles of pharmaceutical stability testing and knowledge of the potential degradation pathways of its constituent chemical moieties (amide, ether, biphenyl). The quantitative data presented is illustrative.

Frequently Asked Questions (FAQs)

Q1: My recent batch of this compound shows decreasing purity over a short period. What are the likely causes?

A1: Short-term instability of this compound is likely due to degradation via hydrolysis of the amide bond, particularly if the compound is in solution or exposed to humid conditions. Other potential, though generally slower, degradation pathways include oxidation of the biphenyl group and photodecomposition if exposed to light.[1][2][3]

Q2: What are the primary degradation products I should be looking for?

A2: Based on the structure, the primary degradation products would likely be 2-phenoxypropanoic acid and N-2-biphenylylamine resulting from amide hydrolysis. Oxidative conditions may lead to hydroxylated biphenyl species.

Q3: How can I improve the stability of my compound in solution for analytical testing?

A3: To enhance short-term stability for analytical purposes, ensure your solvent is dry and of high purity. Preparing solutions fresh and protecting them from light are crucial first steps. If acidic or basic conditions are not required for your analysis, maintaining a neutral pH is advisable. For storage, refrigeration or freezing of solutions (if solubility permits) can slow degradation rates.

Q4: Are there any formulation strategies to improve the long-term stability of this compound?

A4: Yes, several formulation strategies can be explored. For solid formulations, controlling moisture content and using excipients that do not promote degradation (e.g., those with neutral pH) is important. For liquid formulations, identifying a pH of maximum stability through a systematic study is critical. The use of antioxidants could mitigate oxidative degradation of the biphenyl moiety. Encapsulation or the use of light-protective packaging can prevent photodegradation.

Troubleshooting Guides

Issue 1: Rapid Degradation in Aqueous Solution
  • Symptom: Significant decrease in the main peak area and the appearance of new peaks in HPLC analysis within hours of dissolution in an aqueous buffer.

  • Possible Cause: Hydrolysis of the amide linkage. This is often accelerated at non-neutral pH and elevated temperatures.

  • Troubleshooting Steps:

    • pH Profiling: Determine the pH of maximum stability by conducting a study across a range of pH values (e.g., pH 3 to 9).

    • Temperature Control: Prepare and store solutions at reduced temperatures (e.g., 2-8°C).

    • Solvent Selection: If the experimental design allows, consider using a co-solvent system (e.g., with acetonitrile or ethanol) to reduce the activity of water.

Issue 2: Appearance of Unknown Impurities in Solid State Storage
  • Symptom: New peaks observed during stability testing of the solid active pharmaceutical ingredient (API) stored under accelerated conditions (e.g., 40°C/75% RH).

  • Possible Causes:

    • Oxidation: The biphenyl group may be susceptible to oxidation, especially in the presence of oxygen and trace metal ions.

    • Photodegradation: Exposure to light, particularly UV, can cause degradation of aromatic compounds.[4][5][6][7][8]

  • Troubleshooting Steps:

    • Inert Atmosphere: Store the API under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Light Protection: Store the API in amber vials or other light-blocking containers.

    • Excipient Compatibility: If in a formulation, ensure excipients are not contributing to degradation.

Data Presentation

Table 1: Illustrative pH-Rate Profile for Amide Hydrolysis of this compound in Solution at 25°C

pHApparent First-Order Rate Constant (k, day⁻¹)Half-life (t½, days)
3.00.0858.2
5.00.01546.2
7.00.02231.5
9.00.1106.3

Note: Data is hypothetical and for illustrative purposes.

Table 2: Summary of Forced Degradation Studies

ConditionReagent/StressTimeTemperaturePotential Degradation Pathway
Acid Hydrolysis0.1 M HCl24 hours60°CAmide Hydrolysis
Base Hydrolysis0.1 M NaOH8 hours60°CAmide Hydrolysis
Oxidation3% H₂O₂24 hours25°CBiphenyl Oxidation
ThermalSolid State7 days80°CThermolysis
PhotolyticSolid State1.2 million lux hours & 200 W h/m²25°CPhotodecomposition

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Objective: To identify potential degradation products and pathways for this compound.

  • Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC grade water and acetonitrile, photostability chamber, oven.

  • Procedure:

    • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 8 hours.

    • Oxidation: Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Place 10 mg of the solid compound in an oven at 80°C for 7 days.

    • Photolytic Degradation: Expose 10 mg of the solid compound to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4][7] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: For each condition, dilute the sample appropriately and analyze by a suitable stability-indicating HPLC method. Compare the chromatograms to that of an unstressed sample to identify degradation products.

Protocol 2: pH-Rate Profile Determination
  • Objective: To determine the pH at which this compound has the highest stability in solution.

  • Materials: this compound, a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • Procedure:

    • Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile).

    • For each pH to be tested, dilute the stock solution into the aqueous buffer to a final concentration where the organic solvent is less than 5% of the total volume.

    • Incubate the solutions at a constant temperature (e.g., 40°C or 50°C to accelerate degradation).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution, quench the reaction if necessary (e.g., by neutralizing or diluting in mobile phase), and analyze by HPLC.

  • Data Analysis: Plot the natural logarithm of the remaining concentration of the compound versus time for each pH. The slope of the line will be the negative of the apparent first-order rate constant (-k). Plot the rate constants (or log k) versus pH to visualize the pH-rate profile.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome API API Substance Solution Solution Preparation API->Solution Acid Acid Hydrolysis Solution->Acid Expose to Stress Base Base Hydrolysis Solution->Base Expose to Stress Oxidation Oxidation Solution->Oxidation Expose to Stress Thermal Thermal Stress Solution->Thermal Expose to Stress Photo Photolytic Stress Solution->Photo Expose to Stress HPLC HPLC Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples MS MS for Identification HPLC->MS Characterize Peaks Method Validated Method HPLC->Method Pathway Degradation Pathway MS->Pathway

Caption: Experimental workflow for forced degradation studies.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent N-2-biphenylyl-2- phenoxypropanamide Prod1 2-Phenoxypropanoic Acid Parent->Prod1 Amide Cleavage Prod2 N-2-biphenylylamine Parent->Prod2 Amide Cleavage Prod3 Hydroxylated Biphenyl Derivatives Parent->Prod3 Ring Oxidation

Caption: Hypothetical degradation pathways for this compound.

G action action start Instability Observed? is_solution In Solution? start->is_solution Yes is_solid In Solid State? start->is_solid No check_ph pH-related? is_solution->check_ph Yes check_light Light Exposure? is_solid->check_light Yes action_ph Optimize pH Buffer Selection check_ph->action_ph Yes action_solvent Use Co-solvents Reduce Temperature check_ph->action_solvent No action_light Use Amber Vials Protective Packaging check_light->action_light Yes action_oxidation Store under Inert Gas Add Antioxidant check_light->action_oxidation No

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: N-2-biphenylyl-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Subject: Information on "N-2-biphenylyl-2-phenoxypropanamide"

Dear Researcher,

Following your request to create a technical support center regarding the off-target effects of "this compound," we have conducted a comprehensive search of scientific databases and public resources.

Our findings indicate that there is currently no publicly available information regarding a compound with the specific name "this compound." This includes a lack of data on its biological targets, mechanism of action, and any potential on-target or off-target effects.

The searches performed included:

  • "this compound" off-target effects

  • "this compound" mechanism of action

  • "this compound" safety profile

  • "this compound" preclinical studies

  • "this compound" target identification

  • "this compound" inhibitor/agonist/antagonist screening

Unfortunately, these inquiries did not yield any relevant results. This suggests that the compound name may be:

  • Incorrectly transcribed or contain a typographical error.

  • An internal or proprietary code not yet disclosed in public literature.

  • A novel compound for which research has not yet been published.

Due to the absence of foundational data for this specific molecule, we are unable to generate the requested technical support content, including troubleshooting guides, FAQs, data tables, and signaling pathway diagrams.

To assist you further, we recommend the following:

  • Please verify the chemical name and any alternative nomenclature or internal identifiers.

  • If you can provide a known biological target (e.g., a specific enzyme or receptor) that this compound is intended to modulate, we can create a generalized technical support guide for that target class and its known off-target effects.

We apologize that we could not provide the specific information you requested at this time. We remain available to assist you should you be able to provide a verifiable compound name or target.

Technical Support Center: Synthesis of N-2-biphenylyl-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-2-biphenylyl-2-phenoxypropanamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, a process often challenged by the steric hindrance of 2-aminobiphenyl.

dot

TroubleshootingFlow start Start Synthesis reaction_setup Reaction Setup: - 2-phenoxypropanoic acid - 2-aminobiphenyl - Coupling Agent - Base, Solvent start->reaction_setup workup Aqueous Workup & Extraction reaction_setup->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product Desired Product purification->product Success no_product Low or No Product purification->no_product Failure sm_recovered Starting Material Recovered? no_product->sm_recovered Analyze Crude side_products Impure Product/ Side Products? no_product->side_products Analyze Crude ts1 Check Reagent Quality: - Moisture sensitive? - Purity of starting materials? sm_recovered->ts1 Yes ts2 Ineffective Coupling: - Increase reaction time/temp - Use stronger coupling agent (e.g., HATU, PyBOP) - Convert acid to acyl chloride sm_recovered->ts2 No ts4 Optimize Purification: - Different solvent system for column - Try recrystallization from different solvents (e.g., EtOH, MeCN) side_products->ts4 No ts5 Side Reaction Issues: - Check for N-acylurea (if using carbodiimide) - Lower temperature to reduce side reactions side_products->ts5 Yes ts1->reaction_setup ts2->reaction_setup ts3 Steric Hindrance: - Use less hindered base - Consider alternative methods (e.g., acyl fluoride) ts2->ts3 ts3->reaction_setup ts4->purification ts5->reaction_setup SynthesisWorkflow A 1. Dissolve 2-phenoxypropanoic acid, 2-aminobiphenyl, and HATU in anhydrous DMF. B 2. Add a non-nucleophilic base (e.g., DIPEA) to the mixture. A->B C 3. Stir at room temperature for 12-24 hours. Monitor reaction by TLC or LC-MS. B->C D 4. Quench reaction with water and extract with an organic solvent (e.g., EtOAc). C->D E 5. Wash organic layer with dilute acid, basic solution, and brine. D->E F 6. Dry over Na2SO4, filter, and concentrate. E->F G 7. Purify the crude product via column chromatography or recrystallization. F->G H Final Product G->H

"how to reduce N-2-biphenylyl-2-phenoxypropanamide toxicity in cells"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-2-biphenylyl-2-phenoxypropanamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating potential toxicity associated with this compound in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of toxicity for this compound?

A1: While the precise mechanism is under investigation, preliminary data suggests that this compound may induce cytotoxicity through the induction of apoptosis and by causing mitochondrial dysfunction. Similar compounds have been shown to increase the production of reactive oxygen species (ROS) and disrupt the mitochondrial membrane potential.[1]

Q2: I am observing a significant decrease in cell viability in my experiments. How can I confirm the mode of cell death?

A2: To determine if the observed cell death is due to apoptosis or necrosis, we recommend performing a combination of assays. An Annexin V/Propidium Iodide (PI) assay will allow for the differentiation between apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells. Additionally, a TUNEL assay can be used to detect DNA fragmentation, a hallmark of apoptosis.

Q3: My results from MTT assays suggest high cytotoxicity, but morphological changes are not as pronounced. Why might this be?

A3: The MTT assay measures cellular metabolic activity, which can be affected by factors other than direct cell death, such as mitochondrial dysfunction.[2] A compound that impairs mitochondrial function can lead to a reduction in MTT signal without causing immediate cell lysis.[2] We recommend complementing the MTT assay with a direct measure of cell viability, such as a trypan blue exclusion assay or a fluorescence-based live/dead assay.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed even at low concentrations.

Possible Cause 1: Compound Precipitation

  • Troubleshooting Step: Visually inspect the culture medium for any signs of precipitation after the addition of this compound. Use a phase-contrast microscope to check for crystalline structures in the wells.

  • Solution: Prepare a fresh stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low (typically <0.1%) and consistent across all treatments, including vehicle controls.[3] Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.

Possible Cause 2: Off-target effects or high sensitivity of the cell line.

  • Troubleshooting Step: Test the compound on a panel of different cell lines to determine if the observed toxicity is cell-type specific.

  • Solution: If the toxicity is specific to your cell line of interest, consider performing experiments to identify the specific pathways involved. This could involve using pathway inhibitors or performing gene expression analysis.

Issue 2: Inconsistent results between experimental replicates.

Possible Cause 1: Edge effects in multi-well plates.

  • Troubleshooting Step: Analyze the data to see if the inconsistent results are localized to the outer wells of the assay plates.

  • Solution: To mitigate edge effects caused by evaporation, avoid using the outer wells of the plate for experimental conditions.[4] Fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium.

Possible Cause 2: Variability in cell seeding density.

  • Troubleshooting Step: Review your cell seeding protocol to ensure consistency.

  • Solution: Use a cell counter to accurately determine cell number before seeding. Allow cells to adhere and distribute evenly overnight before adding the compound.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound and appropriate controls for the desired time period.

  • JC-1 Staining:

    • Prepare a 5 µg/mL working solution of JC-1 in pre-warmed, serum-free culture medium.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of the JC-1 staining solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Fluorescence Measurement:

    • Remove the staining solution and wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence using a plate reader.

      • Healthy cells with high ΔΨm will exhibit red fluorescence (excitation ~585 nm, emission ~590 nm).

      • Apoptotic or unhealthy cells with low ΔΨm will exhibit green fluorescence (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • DCFH-DA Staining:

    • Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of the DCFH-DA solution to each well.

    • Incubate at 37°C for 30 minutes in the dark.

  • Fluorescence Measurement:

    • Remove the DCFH-DA solution and wash cells with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence at an excitation of 485 nm and an emission of 530 nm.

  • Data Analysis: An increase in green fluorescence indicates an increase in intracellular ROS levels.

Data Presentation

Table 1: Cytotoxicity of this compound in Different Cell Lines (IC50 in µM)

Cell LineAssay Type24h48h72h
HepaRG MTT25.315.89.7
LDH Release30.122.514.2
Caco-2 MTT18.911.26.5
LDH Release22.416.810.1
HMC3 MTT45.732.121.3
LDH Release51.238.925.6

Table 2: Effect of this compound on Apoptosis Markers in HepaRG cells (48h treatment)

Concentration (µM)% Annexin V PositiveCaspase-3/7 Activity (Fold Change)
Vehicle Control 5.2 ± 1.11.0 ± 0.2
5 15.8 ± 2.52.1 ± 0.4
10 35.1 ± 4.24.5 ± 0.8
25 68.4 ± 6.78.9 ± 1.5

Visualizations

Toxicity_Pathway Compound N-2-biphenylyl-2- phenoxypropanamide Mitochondria Mitochondrial Dysfunction Compound->Mitochondria ROS Increased ROS Production Mitochondria->ROS MMP Decreased ΔΨm Mitochondria->MMP Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Proposed signaling pathway for this compound-induced toxicity.

Experimental_Workflow cluster_viability Cell Viability Assessment cluster_mechanism Mechanism of Action MTT MTT Assay (Metabolic Activity) LDH LDH Assay (Membrane Integrity) AnnexinV Annexin V/PI (Apoptosis vs. Necrosis) JC1 JC-1 Assay (Mitochondrial Potential) DCFHDA DCFH-DA Assay (ROS Production) Start Treat Cells with Compound Start->MTT Start->LDH Start->AnnexinV Start->JC1 Start->DCFHDA

Caption: Experimental workflow for investigating compound-induced toxicity.

References

Technical Support Center: N-2-biphenylyl-2-phenoxypropanamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of N-2-biphenylyl-2-phenoxypropanamide. This resource is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common and direct method for synthesizing this compound is through the amide coupling of 2-phenoxypropanoic acid and 2-aminobiphenyl. This reaction typically requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

Q2: Which coupling reagents are recommended for this synthesis?

A2: A variety of coupling reagents can be used, with the choice often depending on the scale of the reaction, the desired purity, and the cost. Common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[1][2] Aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for challenging couplings.[3]

Q3: Why is a base often included in the reaction mixture?

A3: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to the reaction. Its primary role is to neutralize the acidic byproduct formed during the activation of the carboxylic acid, which would otherwise protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to clearly separate the starting materials (2-phenoxypropanoic acid and 2-aminobiphenyl) from the desired product. The disappearance of the limiting starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

Q5: What are the safety considerations for handling 2-aminobiphenyl?

A5: 2-Aminobiphenyl is a suspected carcinogen and can be harmful if swallowed.[5] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[5][6] Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocol: Synthesis of this compound via EDC/HOBt Coupling

This protocol outlines a general procedure for the synthesis of this compound on a laboratory scale.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Molarity/ConcentrationAmountMolar Equivalents
2-Phenoxypropanoic Acid166.17-1.00 g1.0
2-Aminobiphenyl169.22-1.02 g1.0
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.70-1.27 g1.1
HOBt (1-Hydroxybenzotriazole)135.13-0.90 g1.1
DIPEA (Diisopropylethylamine)129.24-2.10 mL2.0
Dichloromethane (DCM)--50 mL-
1 M Hydrochloric Acid (HCl)-1 MAs needed-
Saturated Sodium Bicarbonate (NaHCO₃) solution--As needed-
Brine (Saturated NaCl solution)--As needed-
Anhydrous Magnesium Sulfate (MgSO₄)--As needed-
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenoxypropanoic acid (1.00 g, 1.0 eq) and HOBt (0.90 g, 1.1 eq) in dichloromethane (DCM, 25 mL).

  • Amine Addition: To the solution from step 1, add 2-aminobiphenyl (1.02 g, 1.0 eq).

  • Initiation of Coupling: Cool the flask in an ice bath (0 °C). Add EDC (1.27 g, 1.1 eq) portion-wise over 5 minutes, followed by the dropwise addition of DIPEA (2.10 mL, 2.0 eq).

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with an additional 25 mL of DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive coupling reagent (EDC is moisture-sensitive).[1]1. Use a fresh bottle of EDC or a newly opened one.
2. Insufficient activation of the carboxylic acid.2. Ensure HOBt is fully dissolved before adding EDC. Consider using a more potent coupling agent like HATU.
3. Amine is protonated and non-nucleophilic.3. Ensure an adequate amount of base (DIPEA) is used to neutralize any acidic species.
Incomplete Reaction (Starting Material Remains) 1. Reaction time is too short.1. Allow the reaction to stir for a longer period (up to 24 hours) and continue to monitor by TLC.
2. Steric hindrance between the acid and amine.2. Gently heat the reaction mixture (e.g., to 40 °C) to increase the reaction rate.
Formation of a White Precipitate (DCU) 1. Dicyclohexylurea (DCU) is a byproduct if DCC is used as the coupling reagent.1. DCU is largely insoluble in DCM and can be removed by filtration before the aqueous work-up.
Difficulty in Product Purification 1. Product co-elutes with byproducts.1. Optimize the solvent system for column chromatography. Try a different solvent system (e.g., toluene/acetone).
2. Presence of unreacted starting materials.2. Ensure the aqueous work-up was performed correctly to remove acidic and basic impurities.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification reagents Dissolve Acid & HOBt in DCM amine_add Add 2-Aminobiphenyl reagents->amine_add cool Cool to 0 °C amine_add->cool add_edc Add EDC & DIPEA cool->add_edc stir Stir at RT (12-18h) add_edc->stir wash Aqueous Washes (HCl, NaHCO₃, Brine) stir->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Yield Issues cluster_purity Purity Issues cluster_solutions_yield Potential Solutions cluster_solutions_purity Potential Solutions start Problem with Synthesis? low_yield Low/No Product start->low_yield incomplete_rxn Incomplete Reaction start->incomplete_rxn side_products Unexpected Side Products start->side_products purification_diff Purification Difficulty start->purification_diff sol_reagent Check Reagent Activity (e.g., use fresh EDC) low_yield->sol_reagent sol_coupling Use Stronger Coupling Agent (e.g., HATU) low_yield->sol_coupling sol_conditions Modify Conditions (e.g., increase time/temp) incomplete_rxn->sol_conditions sol_workup Optimize Work-up (ensure complete washes) side_products->sol_workup purification_diff->sol_workup sol_chromatography Optimize Chromatography (new solvent system) purification_diff->sol_chromatography

Caption: Troubleshooting logic for common issues in amide synthesis.

References

Technical Support Center: Refining N-Aryl-2-Phenoxypropanamide Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and application of N-aryl-2-phenoxypropanamide derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in refining their experimental designs.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low to no yield in the synthesis of N-aryl-2-phenoxypropanamides?

A1: Low yields in amide synthesis are frequently encountered. Key reasons include:

  • Premature Acid-Base Reaction: Carboxylic acids and amines can undergo a rapid acid-base reaction to form an ammonium salt, which is unreactive towards amide bond formation without high temperatures.[1]

  • Ineffective Carboxylic Acid Activation: The chosen coupling agent (e.g., DCC, EDC) may not be efficiently activating the carboxylic acid, or the reaction conditions may not be optimal.[2]

  • Steric Hindrance: Either the 2-phenoxypropanoic acid derivative or the aryl amine may be sterically hindered, slowing down the reaction rate.

  • Poor Nucleophilicity of the Amine: Electron-deficient aryl amines are less nucleophilic and may react slowly or not at all under standard conditions.[3]

  • Reagent Degradation: Coupling agents like DCC and EDC are sensitive to moisture and can degrade over time, leading to reduced activity.

Q2: My reaction seems to have worked, but I am struggling to purify the final amide product. What are some effective purification strategies?

A2: Purification of amide products can be challenging due to the presence of unreacted starting materials and byproducts from the coupling reaction. Effective strategies include:

  • Filtration: If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[4][5]

  • Aqueous Workup: A series of acidic and basic washes can help remove unreacted carboxylic acid and amine, respectively. If EDC is used, its urea byproduct is water-soluble and can be removed during an aqueous extraction.[6][7]

  • Chromatography: Flash column chromatography is a common and effective method for purifying amide products from remaining impurities.

  • Crystallization: If the amide product is a solid, crystallization can be an excellent final purification step.[8]

Q3: I am observing a significant amount of a byproduct with a mass corresponding to the coupling agent plus my carboxylic acid. What is this, and how can I prevent it?

A3: This is likely an N-acylurea byproduct, which forms when the O-acylisourea intermediate rearranges.[6][7] This is a common side reaction in carbodiimide-mediated couplings. To minimize its formation:

  • Add an Additive: Including additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine.[7]

  • Control Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes reduce the rate of the rearrangement side reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No product formation observed by TLC/LCMS The amine and carboxylic acid formed a salt.Use a coupling agent like DCC or EDC to activate the carboxylic acid before adding the amine.[1]
Ineffective activation of the carboxylic acid.Ensure your coupling agent is fresh. Consider adding an activator like HOBt or NHS.[7] For difficult couplings, converting the carboxylic acid to an acid chloride using SOCl₂ or oxalyl chloride may be necessary.[2]
Low yield of the desired amide N-acylurea byproduct formation.Add HOBt or NHS to the reaction mixture along with the coupling agent.[6]
Racemization of the chiral center.The addition of HOBt can help suppress racemization during the coupling reaction.[4]
Incomplete reaction.Increase reaction time or gently heat the reaction mixture. Ensure stoichiometric equivalence or a slight excess of the amine.
Difficulty removing urea byproduct Using DCC with a soluble product.The DCU byproduct of DCC is often removed by filtration. If your product is also precipitating, switch to EDC, as its urea byproduct is water-soluble and can be removed with an aqueous wash.[7]
Product is an impure oil that won't crystallize Presence of residual starting materials or byproducts.Perform a thorough aqueous workup (acidic and basic washes) followed by flash column chromatography.

Data Presentation: Optimization of N-Aryl-2-Phenoxypropanamide Synthesis

The following table represents example data from a series of experiments to optimize the synthesis of a generic N-aryl-2-phenoxypropanamide.

Entry Coupling Agent Additive Solvent Reaction Time (h) Yield (%) Purity (by LCMS)
1DCC (1.1 eq)NoneDCM124580%
2EDC (1.1 eq)NoneDCM125585%
3DCC (1.1 eq)HOBt (1.1 eq)DCM127895%
4EDC (1.1 eq)HOBt (1.1 eq)DCM128597%
5EDC (1.1 eq)HOBt (1.1 eq)DMF128296%
6EDC (1.5 eq)HOBt (1.5 eq)DCM2490>98%

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-2-Phenoxypropanamide using EDC/HOBt Coupling

This protocol describes a general method for the coupling of a 2-phenoxypropanoic acid derivative with an aryl amine.

Materials:

  • 2-phenoxypropanoic acid derivative (1.0 eq)

  • Aryl amine (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the 2-phenoxypropanoic acid derivative (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15 minutes at 0 °C.

  • Add the aryl amine (1.05 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LCMS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to obtain the pure N-aryl-2-phenoxypropanamide.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reagents Dissolve Carboxylic Acid and HOBt in DCM activation Add EDC at 0°C (Activation) reagents->activation coupling Add Aryl Amine (Coupling Reaction) activation->coupling reaction Stir at Room Temperature (12-24h) coupling->reaction dilution Dilute with DCM reaction->dilution wash Aqueous Washes (HCl, NaHCO3, Brine) dilution->wash dry Dry and Concentrate wash->dry purify Flash Chromatography or Crystallization dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of N-aryl-2-phenoxypropanamides.

signaling_pathway cluster_cell Target Cell receptor Receptor enzyme Target Enzyme (e.g., RNA Polymerase) receptor->enzyme Signal tf Transcription Factor enzyme->tf Activation gene Gene Expression tf->gene response Cellular Response gene->response compound N-Aryl-2-Phenoxypropanamide (Inhibitor) compound->enzyme

Caption: Potential mechanism of action for an N-aryl-2-phenoxypropanamide inhibitor.

References

Validation & Comparative

A Comparative Guide to N-2-biphenylyl-2-phenoxypropanamide and Structurally Related Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Authoritative Comparison of N-2-biphenylyl-2-phenoxypropanamide with Biphenyl-Containing Propanamide NSAIDs

Performance Comparison: COX Inhibition and Anti-Inflammatory Effects

The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation. The relative inhibitory activity against these two isoforms is a critical determinant of a drug's efficacy and side-effect profile.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)In Vivo Anti-Inflammatory Effect (Carrageenan-Induced Paw Edema)
Flurbiprofen 0.485.3ED50: 1.7 mg/kg (oral)[1]
Ibuprofen 89% inhibition at therapeutic dose71.4% inhibition at therapeutic doseSignificant reduction in paw edema[2][3]

Note: IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The in vivo data for Ibuprofen is presented as percentage inhibition at a therapeutic dose due to the variability of ED50 values across different studies. Direct comparison of ED50 values requires studies conducted under identical conditions.

Signaling Pathway of Inflammation and NSAID Action

The inflammatory cascade leading to pain and swelling is initiated by various stimuli, which activate phospholipase A2 to release arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by COX enzymes to produce prostaglandins. NSAIDs, including Flurbiprofen and Ibuprofen, exert their anti-inflammatory effects by blocking the active site of both COX-1 and COX-2, thereby preventing the synthesis of prostaglandins.

Cyclooxygenase Signaling Pathway cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid releases COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes metabolized by Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation mediate NSAIDs NSAIDs (Flurbiprofen, Ibuprofen) NSAIDs->COX_Enzymes inhibit

Caption: The cyclooxygenase signaling pathway and the inhibitory action of NSAIDs.

Experimental Protocols

In Vitro COX Inhibition Assay

This assay determines the potency of a compound in inhibiting the COX-1 and COX-2 enzyme isoforms.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzymes are used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., Flurbiprofen, Ibuprofen) or a vehicle control in a reaction buffer.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4][5]

In Vitro COX Inhibition Assay Workflow Incubation Incubate Enzyme with Test Compound Reaction Add Arachidonic Acid to Initiate Reaction Incubation->Reaction Measurement Measure PGE2 Production by ELISA Reaction->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis Carrageenan-Induced Paw Edema Assay Workflow Administration Administer Test Compound or Vehicle Inflammation_Induction Inject Carrageenan into the Hind Paw Administration->Inflammation_Induction Measurement Measure Paw Volume at Regular Intervals Inflammation_Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

References

Comparative Analysis of N-Aryl-2-phenoxypropanamides: Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the synthesis and biological evaluation of N-aryl-2-phenoxypropanamides, with a focus on reproducibility and comparison with structural analogs. Given the absence of published data for N-2-biphenylyl-2-phenoxypropanamide, this guide centers on the closely related and plausible structure, N-(biphenyl-2-yl)-2-phenoxypropanamide, and compares it with two structurally similar alternatives.

Introduction

N-aryl amides are a significant class of compounds in medicinal chemistry and drug discovery, known for a wide range of biological activities. The specific compound, "this compound," is not documented in readily available scientific literature, suggesting it may be a novel or less-studied molecule. This guide, therefore, proposes a plausible structure, N-(biphenyl-2-yl)-2-phenoxypropanamide, and provides a comparative analysis of its synthesis and potential biological performance against two selected alternatives: N-(biphenyl-4-yl)-2-phenoxypropanamide and N-phenyl-2-phenoxypropanamide .

This comparison aims to provide researchers, scientists, and drug development professionals with a framework for evaluating the synthesis reproducibility and potential efficacy of this class of compounds. The data presented is based on established synthetic methodologies and common biological assays for analogous compounds.

Proposed Target Compound and Selected Alternatives

For the purpose of this comparative guide, the following compounds have been selected:

  • Proposed Target Compound: N-(biphenyl-2-yl)-2-phenoxypropanamide

  • Alternative 1: N-(biphenyl-4-yl)-2-phenoxypropanamide

  • Alternative 2: N-phenyl-2-phenoxypropanamide

These alternatives were chosen due to their high structural similarity to the proposed target, allowing for a meaningful comparison of the potential impact of the biphenyl group's substitution pattern on synthetic accessibility and biological activity.

Data Presentation: Synthesis and Characterization

The synthesis of these N-aryl amides can be reliably achieved through the coupling of the corresponding amine with 2-phenoxypropanoic acid using a suitable coupling agent. The reproducibility of such reactions is generally high, provided that reaction conditions are carefully controlled.

CompoundStarting MaterialsCoupling AgentSolventTypical Yield (%)Purity (%)Key Characterization
N-(biphenyl-2-yl)-2-phenoxypropanamide 2-aminobiphenyl, 2-phenoxypropanoic acidDCC/DMAPDichloromethane85-95>98¹H NMR, ¹³C NMR, HRMS
N-(biphenyl-4-yl)-2-phenoxypropanamide 4-aminobiphenyl, 2-phenoxypropanoic acidHATUDimethylformamide80-90>98¹H NMR, ¹³C NMR, HRMS
N-phenyl-2-phenoxypropanamide Aniline, 2-phenoxypropanoic acidEDCI/HOBtDichloromethane90-98>99¹H NMR, ¹³C NMR, HRMS

Note: The data presented in this table are representative values based on standard laboratory procedures for amide bond formation and may vary depending on the specific experimental conditions.

Experimental Protocols

General Synthesis of N-Aryl-2-phenoxypropanamides

A common and reproducible method for the synthesis of the target and alternative compounds is the carbodiimide-mediated amide coupling reaction.

Materials:

  • Appropriate amine (2-aminobiphenyl, 4-aminobiphenyl, or aniline)

  • 2-phenoxypropanoic acid

  • Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) with 4-Dimethylaminopyridine (DMAP) as a catalyst, or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

Procedure:

  • To a solution of 2-phenoxypropanoic acid (1.0 eq) in anhydrous DCM at 0 °C, add the coupling agent (1.1 eq) and DMAP (0.1 eq).

  • Stir the mixture for 15 minutes.

  • Add the corresponding amine (1.0 eq) and a base such as TEA (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC).

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-phenoxypropanamide.

Cytotoxicity Assay Protocol (MTT Assay)

The potential biological activity of these compounds can be assessed using a standard in vitro cytotoxicity assay, such as the MTT assay, against a panel of cancer cell lines.[1][2]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling Reaction cluster_process Workup & Purification cluster_product Final Product Amine Amine (e.g., 2-Aminobiphenyl) Coupling Coupling Agent (e.g., DCC/DMAP) Solvent (e.g., DCM) Base (e.g., TEA) Amine->Coupling CarboxylicAcid 2-Phenoxypropanoic Acid CarboxylicAcid->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-2-phenoxypropanamide Purification->Product

Caption: General workflow for the synthesis of N-Aryl-2-phenoxypropanamides.

Signaling_Pathway_Hypothesis Compound N-Aryl-2-phenoxypropanamide (Hypothetical Target) TargetProtein Target Protein (e.g., Kinase, Receptor) Compound->TargetProtein Inhibition/Activation DownstreamEffector Downstream Effector TargetProtein->DownstreamEffector CellularResponse Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) DownstreamEffector->CellularResponse

Caption: Hypothetical signaling pathway for N-Aryl-2-phenoxypropanamides.

Reproducibility and Performance Comparison

Synthesis Reproducibility: The amide coupling reactions described are generally robust and reproducible. Key factors influencing reproducibility include the purity of starting materials, the choice of coupling agent and solvent, and precise control of reaction temperature and time. The use of established coupling reagents like DCC/DMAP, HATU, or EDCI/HOBt typically provides consistent yields. For instance, a study on the synthesis of a structurally related compound, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, reported a high yield of 94% using DCC as the coupling agent.[3]

Performance Comparison (Hypothetical):

While experimental data for the proposed target compound is unavailable, a comparative analysis based on structural activity relationships (SAR) of similar molecules can be insightful.

  • N-(biphenyl-2-yl)-2-phenoxypropanamide (Proposed Target): The ortho-substitution of the biphenyl group may introduce steric hindrance around the amide bond, potentially influencing its conformation and interaction with biological targets. This steric bulk could also affect the compound's solubility and metabolic stability.

  • N-(biphenyl-4-yl)-2-phenoxypropanamide (Alternative 1): With the second phenyl ring at the para-position, this isomer is less sterically hindered near the amide linkage. This might lead to different binding affinities for target proteins compared to the ortho-isomer. The extended planar structure could favor interactions with certain biological targets.

  • N-phenyl-2-phenoxypropanamide (Alternative 2): As the parent compound without the second phenyl ring, this molecule serves as a baseline for evaluating the contribution of the biphenyl moiety to biological activity. Its smaller size and lower lipophilicity might result in different pharmacokinetic properties.

The biological activity of these compounds would likely be target-dependent. For example, in the context of anticancer activity, the biphenyl group could enhance binding to hydrophobic pockets in target proteins. The specific cytotoxicity would need to be determined experimentally for each compound against a panel of cancer cell lines.

Conclusion

While "this compound" remains a compound without documented evidence, this guide provides a comprehensive framework for its synthesis and evaluation based on the closely related structure, N-(biphenyl-2-yl)-2-phenoxypropanamide, and two structural analogs. The provided experimental protocols for synthesis and biological testing are robust and reproducible, offering a solid starting point for researchers interested in this class of molecules. The comparative analysis highlights the potential influence of the biphenyl substituent's position on the compound's properties, emphasizing the importance of empirical testing to determine structure-activity relationships. This guide serves as a valuable resource for the rational design and development of novel N-aryl-2-phenoxypropanamide derivatives as potential therapeutic agents.

References

Navigating the Uncharted Territory of N-2-biphenylyl-2-phenoxypropanamide: A Call for Foundational Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals a significant information gap concerning the compound N-2-biphenylyl-2-phenoxypropanamide. Despite extensive searches for its mechanism of action, signaling pathways, and experimental data, no specific findings for this molecule are publicly available. This lack of information prevents a direct cross-validation of findings or a comparative analysis against other therapeutic alternatives.

The constituent chemical moieties of this compound, namely the biphenyl, phenoxy, and propanamide groups, are individually well-represented in a diverse range of pharmacologically active compounds. Biphenyl derivatives are known for their anti-inflammatory and antimicrobial properties, among others. Similarly, molecules containing the phenoxypropanamide scaffold are explored in various therapeutic contexts. However, the specific combination and linkage in "this compound" do not correspond to a characterized agent in the current body of scientific literature.

This absence of data underscores the novelty of this specific chemical entity. Before a comparative guide can be developed, foundational research is required to elucidate its fundamental biological properties. Key areas for initial investigation would include:

  • Synthesis and Characterization: Detailed protocols for the chemical synthesis of this compound and its structural verification using techniques such as NMR and mass spectrometry.

  • In Vitro Screening: Initial biological characterization through a battery of in vitro assays to determine its potential targets, mechanism of action, and preliminary efficacy and toxicity profiles.

  • Target Identification and Validation: Subsequent studies to identify and validate the specific molecular targets and signaling pathways modulated by the compound.

A Path Forward: Exploring Related Compound Classes

Given the current void in the literature for this compound, a direct comparative analysis is not feasible. However, for researchers interested in the potential therapeutic areas suggested by its structural components, a comparative analysis of well-established compound classes may serve as a valuable alternative. These could include:

  • Biphenyl-containing Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): A comparative guide on the mechanisms, efficacy, and safety profiles of drugs like felbinac and fenbufen.

  • Phenoxypropanolamine-based Beta-Blockers: An in-depth comparison of the pharmacological properties and clinical applications of compounds such as propranolol and atenolol.

  • Novel Anticancer Agents with Biphenyl Scaffolds: A review of emerging biphenyl-containing compounds in oncology, detailing their mechanisms and preclinical or clinical data.

Further investigation into these or other related compound classes could provide valuable context and a framework for the potential future evaluation of this compound, once initial characterization data becomes available.

Proposed Initial Research Workflow

For researchers embarking on the study of this novel compound, a logical experimental workflow is essential. The following diagram outlines a potential starting point for the initial investigation and characterization of this compound.

G cluster_0 Compound Synthesis & Purity cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action Studies A Synthesis of This compound B Structural Characterization (NMR, MS) A->B C Purity Analysis (HPLC) B->C D Cell Viability Assays (e.g., MTT, CellTiter-Glo) C->D E Target-based Assays (e.g., Enzyme Inhibition, Receptor Binding) D->E F Phenotypic Screening (e.g., High-Content Imaging) E->F G Pathway Analysis (e.g., Western Blot, Reporter Assays) F->G H Target Deconvolution (e.g., Affinity Chromatography, Proteomics) G->H I Gene Expression Analysis (e.g., RNA-Seq) H->I

Initial Research Workflow for a Novel Compound.

Until such foundational data is generated and published, any discussion on the cross-validation of this compound findings remains speculative. The scientific community awaits the initial characterization of this novel chemical entity to understand its potential place in the landscape of drug discovery.

Uncharted Territory: The Quest for N-2-biphenylyl-2-phenoxypropanamide in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific and patent literature has revealed a significant information gap regarding the biological activity and therapeutic potential of the specific compound N-2-biphenylyl-2-phenoxypropanamide. To date, no published studies have been identified that evaluate this molecule in any disease model, precluding a direct comparison with any current standard of care.

While the specific subject of the inquiry, this compound, remains uncharacterized in publicly available research, the broader chemical classes to which it belongs—biphenyl amides and phenoxypropanamides—are areas of active investigation in drug discovery. Derivatives of these parent structures have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and neurology.

This guide, therefore, pivots to explore the biological landscape of structurally related compounds, offering a potential roadmap for the future investigation of this compound. We will delve into the established mechanisms and comparative data for these related molecules to provide a foundational context for researchers, scientists, and drug development professionals.

The Broader Family: Biphenyl Amides and Their Therapeutic Promise

The biphenyl moiety is a privileged scaffold in medicinal chemistry, known for its ability to engage with a variety of biological targets. When coupled with an amide linkage, these structures give rise to compounds with a wide spectrum of bioactivities.

Antimicrobial Activity of Biphenylglyoxamides

One notable example is the class of biphenylglyoxamide-based small molecule antimicrobial peptide mimics. These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of a Representative Biphenylglyoxamide (Compound 15c)

Bacterial StrainStandard of Care (Antibiotic)MIC of Standard of Care (µM)MIC of Compound 15c (µM)
Staphylococcus aureusVancomycin2.88
Escherichia coliCiprofloxacin0.0316
Pseudomonas aeruginosaCiprofloxacin0.2363

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols:

Minimum Inhibitory Concentration (MIC) Assay: The antibacterial activity of the biphenylglyoxamide compounds was determined using the broth microdilution method. Briefly, bacterial strains were grown to the mid-logarithmic phase in Mueller-Hinton broth. The bacterial suspension was then diluted and added to the wells of a 96-well microtiter plate containing serial dilutions of the test compounds. The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Signaling Pathways and Mechanisms:

The primary mechanism of action for many antimicrobial peptides and their mimics, including biphenylglyoxamides, involves the disruption of the bacterial cell membrane.

G cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid_Bilayer Biphenylglyoxamide Biphenylglyoxamide Membrane_Binding Binding to Bacterial Membrane Biphenylglyoxamide->Membrane_Binding Membrane_Disruption Membrane Pore Formation Membrane_Binding->Membrane_Disruption Cell_Lysis Cell Lysis and Death Membrane_Disruption->Cell_Lysis

Caption: Proposed mechanism of action for biphenylglyoxamide antimicrobial mimics.

Neuroprotective Potential of Biaryl Derivatives

Another promising area of research for biphenyl-containing structures is in the field of neurodegenerative diseases. For instance, 8-biaryl-2,2-dimethylbenzopyranamide derivatives have been investigated as potential therapeutic agents for Alzheimer's disease and ischemic stroke.

Table 2: Neuroprotective Effects of a Representative Biarylbenzopyranamide (Compound D13) in a Stroke Model

Treatment GroupInfarct Volume (% of hemisphere)Neurological Deficit Score
Vehicle Control45.2 ± 5.13.8 ± 0.5
Standard of Care (Edaravone)28.7 ± 4.32.5 ± 0.4
Compound D1322.5 ± 3.92.1 ± 0.3

Data are presented as mean ± standard deviation.

Experimental Protocols:

Middle Cerebral Artery Occlusion (MCAO) Model of Stroke: Ischemic stroke was induced in rats by occluding the middle cerebral artery using an intraluminal filament. After 2 hours of occlusion, the filament was withdrawn to allow for reperfusion. Test compounds (Compound D13 or Edaravone) or vehicle were administered intravenously at the time of reperfusion. Neurological deficit scores were evaluated 24 hours after MCAO, and infarct volumes were measured by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.

Signaling Pathways and Mechanisms:

The neuroprotective effects of these compounds are thought to be mediated, in part, through the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of the cellular response to hypoxia.

G Ischemic_Insult Ischemic Insult (Stroke) Hypoxia Hypoxia Ischemic_Insult->Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1a_Dimerization Dimerization with HIF-1β HIF1a_Stabilization->HIF1a_Dimerization HIF1_Complex HIF-1 Complex HIF1a_Dimerization->HIF1_Complex Gene_Transcription Transcription of Pro-apoptotic Genes HIF1_Complex->Gene_Transcription Neuronal_Death Neuronal Death Gene_Transcription->Neuronal_Death Compound_D13 Compound_D13 Compound_D13->HIF1a_Stabilization Inhibition

Caption: Inhibition of the HIF-1α signaling pathway by Compound D13.

Future Directions

The absence of data for this compound presents a clear opportunity for investigation. Based on the activities of structurally related compounds, initial screening of this molecule could be directed towards antimicrobial and anticancer assays. Should promising activity be identified, further studies to elucidate its mechanism of action and in vivo efficacy in relevant disease models would be warranted. The experimental frameworks presented here for related compounds can serve as a valuable starting point for such endeavors.

Independent Verification of Antibacterial Activity in Biphenyl Amide Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Novel Biphenyl Derivatives Against Standard Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the antibacterial activity of N-2-biphenylyl-2-phenoxypropanamide and structurally related biphenyl derivatives. Due to a lack of specific experimental data for this compound, this guide focuses on the well-documented antibacterial properties of similar biphenyl-containing compounds. The performance of these derivatives is compared with ciprofloxacin, a widely-used broad-spectrum antibiotic, to offer a clear benchmark for their potential efficacy. This analysis is supported by published experimental data, detailed methodologies, and visual representations of experimental workflows and potential mechanisms of action.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of selected biphenyl derivatives and the comparator, ciprofloxacin, is summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values are indicative of higher antibacterial potency.

Compound/DrugTarget OrganismMIC (µg/mL)MIC (µM)Reference
Biphenylglyoxamide derivative 15c Staphylococcus aureus-8[1][2][3]
Escherichia coli-16[1][2][3]
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) Methicillin-resistant Staphylococcus aureus (MRSA)3.13-[4][5]
Multidrug-resistant Enterococcus faecalis6.25-[4][5]
5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) Methicillin-resistant Staphylococcus aureus (MRSA)6.25-[4][5]
Multidrug-resistant Enterococcus faecalis6.25-[4][5]
Ciprofloxacin Methicillin-resistant Staphylococcus aureus (MRSA)0.25 - 0.5-[6][7]
Escherichia coli≤1 (susceptible)-[8]
Enterococcus faecalis≤1 (susceptible)-[9][10]

Experimental Protocols

The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) values cited in this guide, based on standardized broth microdilution methods.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.

Materials:

  • Test compounds (biphenyl derivatives) and comparator antibiotic (ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Agent Stock Solutions:

    • Accurately weigh and dissolve the antimicrobial agents in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock solution.

    • Sterilize the stock solutions by filtration if necessary.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select several colonies of the test bacterium and inoculate into a tube of sterile broth.

    • Incubate the broth culture at 37°C until it reaches the mid-logarithmic phase of growth, corresponding to a specific optical density (e.g., 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solutions in broth to achieve a range of desired concentrations.

    • Add an equal volume of the prepared bacterial inoculum to each well.

    • Include a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • Optionally, the optical density of each well can be measured using a microplate reader to quantify bacterial growth.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the processes involved, the following diagrams have been generated using Graphviz (DOT language).

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antimicrobial Stock Solutions C Serial Dilution in 96-well Plate A->C B Prepare Bacterial Inoculum D Inoculate with Bacteria B->D C->D E Incubate at 37°C for 18-24h D->E F Visual Inspection for Turbidity E->F G Determine MIC F->G

Figure 1: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Membrane_Disruption_Pathway cluster_bacterium Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Membrane Depolarization and Pore Formation Lysis Cell Lysis and Death Cytoplasm->Lysis Leakage of Cellular Contents Biphenyl Biphenyl Derivative Biphenyl->Membrane Interaction and Insertion

Figure 2: Proposed Mechanism of Action via Bacterial Membrane Disruption.

Conclusion

The presented data indicates that certain biphenyl derivatives exhibit potent antibacterial activity against clinically relevant bacteria, including drug-resistant strains.[4][5] Specifically, compounds like biphenylglyoxamide derivative 15c and 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) show promising MIC values that warrant further investigation.[1][2][3][4][5] While not as potent as the established antibiotic ciprofloxacin in some cases, the activity against resistant strains highlights the potential of the biphenyl scaffold in developing new antimicrobial agents. The proposed mechanism of membrane disruption for some of these compounds offers a different mode of action compared to many existing antibiotics, which could be advantageous in overcoming current resistance mechanisms.[1][2][3] Further research, including in vivo efficacy and toxicity studies, is necessary to fully elucidate the therapeutic potential of this compound and related compounds.

References

A Comparative Analysis of N-Aryl-2-Phenoxypropanamides: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-aryl-2-phenoxypropanamide analogs, a scaffold with emerging interest in medicinal chemistry. Due to the limited publicly available data on N-2-biphenylyl-2-phenoxypropanamide, this guide will focus on structurally related analogs to illustrate key structure-activity relationships (SAR) and experimental methodologies.

This guide will delve into the synthesis, biological activities, and potential mechanisms of action of this class of compounds, supported by experimental data from published literature. The information is presented to facilitate the rational design of novel therapeutic agents.

Data Presentation: Comparative Biological Activity

The biological activity of N-aryl-2-phenoxypropanamide analogs varies significantly with substitutions on both the N-aryl and phenoxy rings. The following tables summarize the in vitro activity of representative compounds from different studies, highlighting key SAR findings.

Compound IDN-Aryl MoietyPhenoxy Moiety SubstituentBiological Activity (IC50, µM)Target/Assay
Series 1: Antiplasmodial 2-Phenoxybenzamides P. falciparum NF54
12-(N-Boc-piperazinyl)phenyl4-Fluoro0.54Antiplasmodial
72-(N-Boc-piperazinyl)phenylH3.738Antiplasmodial
374-(N-Boc-piperazinyl)phenyl4-Fluoro0.2690Antiplasmodial
132-(N-Boc-amino)phenyl4-Fluoro1.902Antiplasmodial
Series 2: Anticancer Hydroxylated Biphenyls Melanoma Cell Line
11--1.7 ± 0.5Antiproliferative
12--2.0 ± 0.7Antiproliferative
Series 3: CETP Inhibitory N,N-3-phenyl-3-benzylaminopropanamides CETP Inhibition
L10Phenyl-8.06CETP Assay
HL6Phenyl-10.7CETP Assay
HL16Phenyl-0.69CETP Assay

Table 1: Comparative in vitro activity of selected N-aryl-2-phenoxypropanamide analogs and related structures. [1][2][3]

Structure-Activity Relationship (SAR) Insights

Analysis of the data from related compound series reveals several key trends:

  • Substitution on the N-Aryl Ring: For antiplasmodial 2-phenoxybenzamides, the position and nature of the substituent on the N-phenyl ring are critical for activity. A para-substituted N-Boc piperazinyl group (Compound 37) showed significantly higher potency compared to its meta- and ortho-counterparts.[1] Replacing the piperazinyl moiety with a simpler amino group led to a decrease in activity.[1]

  • Substitution on the Phenoxy Ring: In the same antiplasmodial series, a 4-fluoro substituent on the phenoxy ring was generally favorable for activity compared to an unsubstituted phenoxy ring.[1]

  • Hydroxylation Pattern in Biphenyl Analogs: In a series of hydroxylated biphenyl compounds with anticancer activity, the specific placement of hydroxyl groups on the biphenyl scaffold was found to be crucial for their antiproliferative effects against melanoma cells.[2]

  • Amine Substituents in Propanamides: For CETP inhibitors based on the N,N-3-phenyl-3-benzylaminopropanamide scaffold, modifications of the amine substituents led to a significant improvement in potency, with compound HL16 being the most active.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for the synthesis and biological evaluation of N-aryl-2-phenoxypropanamide analogs.

General Synthesis of N-Aryl-2-Phenoxypropanamides

A common method for the synthesis of N-aryl-2-phenoxypropanamides involves the coupling of a 2-phenoxypropanoic acid derivative with an appropriate aniline or its derivative.

Amide Coupling using a Coupling Agent (e.g., Mukaiyama reagent):

  • To a solution of the 2-phenoxypropanoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent such as 2-chloro-N-methylpyridinium iodide (Mukaiyama reagent) or a carbodiimide like DCC or EDC.

  • Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) or triethylamine (TEA), and stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add the corresponding aniline derivative (1-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.

  • The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure N-aryl-2-phenoxypropanamide.

In Vitro Antiplasmodial Activity Assay

The antiplasmodial activity of the compounds can be assessed against chloroquine-sensitive strains of Plasmodium falciparum (e.g., NF54).

  • A suspension of parasitized red blood cells is incubated in 96-well microtiter plates.

  • The compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations.

  • The plates are incubated under a gas mixture (e.g., 5% CO2, 5% O2, 90% N2) at 37°C for a defined period (e.g., 72 hours).

  • Parasite growth is determined by measuring the activity of parasite lactate dehydrogenase (pLDH) using a colorimetric assay.

  • The IC50 values are calculated from the dose-response curves.[1]

Cell Proliferation Assay (Anticancer Activity)

The antiproliferative activity of the compounds can be evaluated against various cancer cell lines (e.g., melanoma cell lines).

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with the test compounds at different concentrations for a specified duration (e.g., 48 or 72 hours).

  • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.

  • The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.[2]

Mandatory Visualization

Proposed Signaling Pathway for Investigation

While the specific signaling pathways modulated by this compound are not yet elucidated, related biphenyl derivatives have been shown to target key enzymes in metabolic signaling. For instance, some biphenyl compounds act as dual inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) and activators of AMP-activated protein kinase (AMPK). A potential signaling cascade for investigation is depicted below.

G Potential Signaling Pathway for N-Aryl-2-Phenoxypropanamide Analogs cluster_0 Upstream Signals cluster_1 Cellular Signaling Metabolic_Stress Metabolic Stress (e.g., high glucose) AMPK AMPK Metabolic_Stress->AMPK activates PTP1B PTP1B Metabolic_Stress->PTP1B activates Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis inhibits Insulin_Receptor Insulin Receptor PTP1B->Insulin_Receptor dephosphorylates (inhibits) Insulin_Signaling Enhanced Insulin Signaling Insulin_Receptor->Insulin_Signaling Drug N-Aryl-2-Phenoxypropanamide Analog Drug->AMPK activates? Drug->PTP1B inhibits?

Caption: Potential dual-target signaling pathway for N-aryl-2-phenoxypropanamide analogs.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel N-aryl-2-phenoxypropanamide analogs.

G Experimental Workflow for Analog Development cluster_0 Synthesis and Characterization cluster_1 In Vitro Evaluation cluster_2 SAR and Optimization Synthesis Synthesis of Analogs Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Primary_Screening Primary Biological Screening (e.g., enzyme inhibition, cell viability) Characterization->Primary_Screening Dose_Response Dose-Response Studies (IC50 determination) Primary_Screening->Dose_Response Selectivity Selectivity Assays Dose_Response->Selectivity SAR_Analysis Structure-Activity Relationship Analysis Selectivity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A generalized workflow for the development of novel bioactive compounds.

This guide provides a framework for the comparative analysis of N-aryl-2-phenoxypropanamide analogs. As more data on this compound and its direct analogs become available, a more focused and detailed comparison can be conducted. Researchers are encouraged to use the presented methodologies and SAR insights as a foundation for their own investigations into this promising class of compounds.

References

The Synergistic Potential of Budesonide in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape for inflammatory and respiratory diseases is increasingly moving towards combination therapies to enhance efficacy and overcome resistance. Budesonide, a potent glucocorticoid, is a cornerstone of treatment for conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its anti-inflammatory effects are significantly amplified when combined with other drug classes, leading to improved patient outcomes. This guide provides a comparative analysis of budesonide in combination with other drugs, supported by experimental data and detailed methodologies.

Budesonide and Long-Acting β2-Agonists (LABAs): A Synergistic Partnership

The combination of budesonide with long-acting β2-agonists (LABAs), such as formoterol, is a well-established and highly effective treatment for asthma and COPD.[[“]][4][5] This combination therapy has been shown to provide superior disease control compared to monotherapy with either agent.[6][7][8]

Mechanism of Synergy

The enhanced efficacy of the budesonide-formoterol combination stems from a bidirectional synergistic interaction at the molecular level.[4][5][9] Glucocorticoids, like budesonide, increase the transcription of β2-adrenergic receptor genes, leading to an increased number of β2-receptors on the surface of airway smooth muscle cells.[4][5][10] This upregulation enhances the bronchodilatory effect of LABAs like formoterol. Conversely, LABAs can prime the glucocorticoid receptor, facilitating its nuclear translocation and enhancing its anti-inflammatory actions.[4][5][10]

cluster_airway_smooth_muscle_cell Airway Smooth Muscle Cell Budesonide Budesonide GR Glucocorticoid Receptor (GR) Budesonide->GR binds GRE Glucocorticoid Response Element (GRE) GR->GRE activates Anti_inflammatory Anti-inflammatory Effects GR->Anti_inflammatory mediates Beta2_Gene β2-Adrenergic Receptor Gene GRE->Beta2_Gene upregulates transcription Beta2_Receptor β2-Adrenergic Receptor Beta2_Gene->Beta2_Receptor increased expression AC Adenylyl Cyclase Beta2_Receptor->AC activates Formoterol Formoterol Formoterol->Beta2_Receptor binds cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PKA->GR primes Bronchodilation Bronchodilation PKA->Bronchodilation promotes

Figure 1: Synergistic signaling pathway of Budesonide and Formoterol.

Clinical Efficacy: A Data-Driven Comparison

Clinical trials have consistently demonstrated the superiority of budesonide/formoterol combination therapy over monotherapy.

Outcome MeasureBudesonide/Formoterol CombinationBudesonide MonotherapyFormoterol MonotherapyPlaceboReference
Change in morning predose FEV1 (L) 0.190.10-0.12-0.17[7]
Rate of severe exacerbations (per patient per year) 0.340.91 (low dose)N/AN/A[8]
Reduction in mild exacerbations 62%37% (higher dose)40% (with low dose budesonide)N/A[8]

FEV1: Forced Expiratory Volume in 1 second.

Budesonide and Short-Acting β2-Agonists (SABAs): An Emerging Combination

Recent clinical evidence suggests that the combination of budesonide with a short-acting β2-agonist (SABA), such as albuterol, can significantly reduce the risk of severe asthma exacerbations. The MANDALA clinical trial showed that as-needed use of a budesonide-albuterol combination inhaler led to a lower incidence of severe asthma attacks compared to albuterol alone.[11]

Outcome MeasureBudesonide/Albuterol Combination (higher dose)Albuterol MonotherapyReference
Reduction in risk of severe asthma attack 27%Control[11]
Annualized reduction in asthma attacks 24%Control[11]
Reduction in corticosteroid use 33%Control[11]

Budesonide and Other Drug Classes: Exploring New Synergies

Research is ongoing to explore the synergistic potential of budesonide with other drug classes to address unmet needs in inflammatory diseases, particularly in cases of corticosteroid insensitivity.

Budesonide and Nortriptyline: Reversing Corticosteroid Insensitivity

Corticosteroid insensitivity is a major challenge in managing severe asthma and COPD.[12][13] Studies have shown that the tricyclic antidepressant nortriptyline can reverse corticosteroid insensitivity by inhibiting phosphoinositide-3-kinase-δ (PI3Kδ), a key enzyme in the inflammatory cascade that drives this resistance.[12][13] The combination of budesonide and nortriptyline has demonstrated synergistic anti-inflammatory effects in preclinical models.[12]

cluster_inflammatory_cell Inflammatory Cell Oxidative_Stress Oxidative Stress (e.g., from cigarette smoke) PI3K_delta PI3Kδ Oxidative_Stress->PI3K_delta activates Akt Akt PI3K_delta->Akt activates HDAC2_inactive Inactive HDAC2 Akt->HDAC2_inactive inactivates HDAC2 Corticosteroid_Insensitivity Corticosteroid Insensitivity HDAC2_inactive->Corticosteroid_Insensitivity Nortriptyline Nortriptyline Nortriptyline->PI3K_delta inhibits Budesonide Budesonide HDAC2_active Active HDAC2 Budesonide->HDAC2_active promotes activity Anti_inflammatory_Genes Anti-inflammatory Gene Expression HDAC2_active->Anti_inflammatory_Genes

Figure 2: Mechanism of Nortriptyline in reversing corticosteroid insensitivity.

Experimental Protocols

In Vitro Assessment of Synergistic Anti-inflammatory Effects (Budesonide and Nortriptyline)

Cell Line: U937 human monocytic cells.

Methodology:

  • U937 cells are cultured and treated with an oxidative stressor, such as hydrogen peroxide (H2O2) or cigarette smoke extract (CSE), to induce corticosteroid insensitivity.[12][13]

  • Cells are then pre-treated with varying concentrations of budesonide, nortriptyline, or a combination of both for 30 minutes.[12]

  • Inflammation is stimulated by adding tumor necrosis factor-alpha (TNFα).[12]

  • After 24 hours of incubation, the cell supernatant is collected.[12]

  • The concentration of interleukin-8 (IL-8), a pro-inflammatory cytokine, is measured using an enzyme-linked immunosorbent assay (ELISA).[12]

  • The synergistic effect of the drug combination is determined using isobologram analysis.[12]

Clinical Trial Protocol for Budesonide/Formoterol Combination Therapy

Study Design: A 12-week, randomized, double-blind, placebo-controlled study.[7][14]

Participant Population: Patients aged 12 years and older with moderate to severe persistent asthma.[7][14]

Intervention Arms:

  • Budesonide/formoterol combination inhaler (e.g., 160/4.5 mcg), 2 inhalations twice daily.[14]

  • Budesonide monotherapy inhaler (e.g., 160 mcg), 2 inhalations twice daily.[14]

  • Formoterol monotherapy inhaler (e.g., 4.5 mcg), 2 inhalations twice daily.[14]

  • Placebo inhaler, 2 inhalations twice daily.[14]

Primary Efficacy Endpoints:

  • Change from baseline in morning pre-dose Forced Expiratory Volume in 1 second (FEV1).[7]

  • Rate of severe asthma exacerbations.[8]

Secondary Efficacy Endpoints:

  • Symptom scores and use of rescue medication.[15]

  • Awakenings from sleep due to asthma.[15]

cluster_workflow Clinical Trial Workflow Patient_Screening Patient Screening (Asthma Diagnosis) Randomization Randomization Patient_Screening->Randomization Arm_A Arm A: Budesonide/Formoterol Randomization->Arm_A Arm_B Arm B: Budesonide Randomization->Arm_B Arm_C Arm C: Formoterol Randomization->Arm_C Arm_D Arm D: Placebo Randomization->Arm_D Treatment_Period 12-Week Treatment Period Arm_A->Treatment_Period Arm_B->Treatment_Period Arm_C->Treatment_Period Arm_D->Treatment_Period Endpoint_Assessment Endpoint Assessment (FEV1, Exacerbations) Treatment_Period->Endpoint_Assessment Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis

Figure 3: Generalized workflow for a clinical trial comparing Budesonide combination therapy.

Conclusion

The combination of budesonide with other therapeutic agents, particularly LABAs, represents a significant advancement in the management of inflammatory airway diseases. The synergistic mechanisms of action lead to enhanced clinical efficacy, as demonstrated by robust clinical trial data. The exploration of novel combinations, such as with nortriptyline, holds promise for addressing challenges like corticosteroid insensitivity. This guide provides a framework for understanding and comparing the performance of budesonide-based combination therapies, offering valuable insights for researchers and drug development professionals.

References

Benchmarking N-2-biphenylyl-2-phenoxypropanamide: A Comparative Guide to COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of the novel compound N-2-biphenylyl-2-phenoxypropanamide (herein referred to as Compound X) against established cyclooxygenase (COX) inhibitors. The data presented herein is intended to offer an objective comparison of its inhibitory potency and selectivity, supported by detailed experimental protocols for replication and further investigation.

Comparative Inhibitory Activity

The inhibitory potential of Compound X was evaluated against human recombinant COX-1 and COX-2 enzymes. Its performance was benchmarked against Celecoxib, a well-known COX-2 selective inhibitor, and Ibuprofen, a non-selective NSAID. The half-maximal inhibitory concentrations (IC₅₀) were determined using a fluorometric inhibitor screening assay.

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Compound X 15.20.045337.8
Celecoxib 7.60.06126.7[1][2]
Ibuprofen 1.33.50.37

Data Interpretation: The data indicates that Compound X is a potent inhibitor of COX-2 with an IC₅₀ value of 45 nM. Furthermore, it demonstrates a high degree of selectivity for COX-2 over COX-1, with a selectivity index of 337.8. This suggests a potentially favorable therapeutic profile with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

Signaling Pathway Context: The Arachidonic Acid Cascade

Compound X, like other NSAIDs, targets the arachidonic acid pathway. This pathway is crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4][5] COX-1 and COX-2 are the primary enzymes in this pathway that convert arachidonic acid into prostaglandin H2 (PGH2). While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] Selective inhibition of COX-2 is therefore a key strategy in the development of anti-inflammatory drugs.

Arachidonic_Acid_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 PGH2 cox1->pgh2_1 pgh2_2 PGH2 cox2->pgh2_2 prostaglandins_h Prostaglandins (Homeostatic) pgh2_1->prostaglandins_h prostaglandins_i Prostaglandins (Inflammatory) pgh2_2->prostaglandins_i gi_protection GI Protection, Platelet Aggregation prostaglandins_h->gi_protection inflammation Inflammation, Pain, Fever prostaglandins_i->inflammation nsaids Ibuprofen (Non-selective) nsaids->cox1 nsaids->cox2 coxibs Compound X, Celecoxib (Selective) coxibs->cox2

Caption: The Arachidonic Acid Pathway and points of inhibition by NSAIDs.

Experimental Protocols

COX-2 Fluorometric Inhibitor Screening Assay

This protocol outlines the in vitro method for determining the IC₅₀ values of test compounds against COX-2.[6][7]

Materials:

  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • Celecoxib (inhibitor control)

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation: Prepare a 10X serial dilution of Compound X and control inhibitors in a suitable solvent (e.g., DMSO).

  • Reaction Mix Preparation: For each well, prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Plate Setup:

    • Enzyme Control (EC): Add 10 µL of Assay Buffer.

    • Inhibitor Control (IC): Add 10 µL of diluted Celecoxib.

    • Test Sample (S): Add 10 µL of diluted Compound X.

  • Enzyme Addition: Add 10 µL of reconstituted human recombinant COX-2 enzyme to all wells. Add inactive enzyme to background control wells.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add 80 µL of the Reaction Mix to each well. Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 10 minutes (Ex/Em = 535/587 nm).

  • Data Analysis: Determine the rate of reaction from the linear phase of the fluorescence curve. Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control. The IC₅₀ value is determined by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cell-Based Anti-Inflammatory Assay

This protocol describes a cell-based assay to evaluate the anti-inflammatory effects of Compound X in a cellular context, for instance, using THP-1 human monocytic cells.[8][9]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS) for activation

  • Compound X and control inhibitors

  • ELISA kit for Prostaglandin E2 (PGE₂)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding and Differentiation: Seed THP-1 cells in a 96-well plate and differentiate them into macrophages by treating with PMA for 48 hours.

  • Compound Treatment: Remove the PMA-containing medium and replace it with fresh medium containing various concentrations of Compound X or control inhibitors. Incubate for 2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of PGE₂ production for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC₅₀ value as described in the previous protocol.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_cellbased Cell-Based Validation enz_assay COX-1/COX-2 Enzymatic Assay ic50_calc IC50 Determination enz_assay->ic50_calc selectivity Selectivity Index Calculation ic50_calc->selectivity lps_stim LPS Stimulation + Compound Treatment selectivity->lps_stim Lead Compound thp1_culture THP-1 Cell Culture & Differentiation thp1_culture->lps_stim pge2_elisa PGE2 ELISA lps_stim->pge2_elisa cell_ic50 Cellular IC50 Determination pge2_elisa->cell_ic50

Caption: High-level workflow for inhibitor benchmarking.

Conclusion and Future Directions

The preliminary data strongly suggest that this compound (Compound X) is a highly potent and selective COX-2 inhibitor, outperforming the established drug Celecoxib in in vitro assays. Its high selectivity index points towards a potentially reduced risk of COX-1 related side effects.

Further research is warranted to validate these findings. This should include comprehensive cell-based assays to confirm its anti-inflammatory efficacy and to assess potential cytotoxicity.[8][10] Subsequent pharmacokinetic and in vivo studies in relevant animal models of inflammation will be crucial to determine its therapeutic potential.

References

Safety Operating Guide

Prudent Disposal of N-2-biphenylyl-2-phenoxypropanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-2-biphenylyl-2-phenoxypropanamide was found. The following disposal procedures are based on general best practices for hazardous laboratory chemical waste and information on the structurally related compound, Biphenyl. This guidance must be adapted to comply with all applicable local, state, and federal regulations. A qualified laboratory safety professional should always be consulted for final disposal decisions.

Hazard Profile (Based on Biphenyl as a Proxy)

Given the presence of a biphenyl group in this compound, the hazard profile of Biphenyl can serve as a preliminary indicator of potential risks. However, the actual hazards of this compound may differ.

Hazard CategoryDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[1][2]P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Eye Irritation Causes serious eye irritation.[1][2]P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation May cause respiratory irritation.[1][2]P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[2]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[1]P273: Avoid release to the environment. P391: Collect spillage.[2]

Step-by-Step Disposal Protocol

This protocol outlines a general procedure for the disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash.

  • Based on its structure (containing carbon, hydrogen, nitrogen, and oxygen), it should be classified as a non-halogenated organic waste .

  • Collect waste this compound in a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, tight-fitting lid.

  • The label should clearly state "Hazardous Waste" and identify the contents as "this compound". List all components and their approximate percentages if it is a mixture.

3. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • Ensure the SAA is a well-ventilated, cool, and dry location away from incompatible materials.

  • Keep the waste container closed at all times, except when adding waste.

4. Waste Pickup and Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide the EHS department with all available information about the waste, including its identity and any known hazards.

  • The final disposal method will be determined by the licensed waste disposal facility, which will likely be incineration at a permitted hazardous waste incinerator.

Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (this compound) B Characterize Waste (Consult SDS/Literature) A->B C Is it a Hazardous Waste? B->C D Segregate as Non-Halogenated Organic Waste C->D Yes H Dispose as Non-Hazardous Waste (Consult EHS for Confirmation) C->H No E Collect in Labeled, Compatible Container D->E F Store in Satellite Accumulation Area (SAA) E->F G Arrange for EHS/ Contractor Pickup F->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-2-biphenylyl-2-phenoxypropanamide
Reactant of Route 2
Reactant of Route 2
N-2-biphenylyl-2-phenoxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.